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  • Product: 1-Chloro-3-methoxyisoquinoline
  • CAS: 16535-95-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-methoxyisoquinoline

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for successful drug discovery. 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) emerges as a highly privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for successful drug discovery. 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) emerges as a highly privileged intermediate, characterized by its precise molecular formula (C₁₀H₈ClNO) and a molecular weight of 193.63 g/mol [1]. As an Application Scientist, I frequently leverage this compound's unique electronic topology. The presence of a highly reactive chlorine atom at the C1 position, coupled with the electron-donating methoxy group at C3, creates a tunable platform for generating diversified compound libraries targeting critical biological pathways, including Cyclin-dependent kinase 4 (CDK4) and 2[3],[2].

Physicochemical Profiling & Molecular Identity

Accurate molecular characterization is the foundation of any robust synthetic workflow. The physical and chemical properties of 1-Chloro-3-methoxyisoquinoline dictate its behavior in both synthetic environments and biological assays.

PropertyValue
Chemical Name 1-Chloro-3-methoxyisoquinoline
CAS Registry Number 16535-95-8
Molecular Formula C₁₀H₈ClNO
Average Molecular Weight 193.63 g/mol
Monoisotopic Exact Mass 193.029 g/mol
SMILES String COC1=CC2=CC=CC=C2C(=N1)Cl
Storage Conditions Inert atmosphere, Room Temperature

Data synthesized from authoritative chemical databases[4],[1].

Causality in Mass Spectrometry Validation: When validating this formula via High-Resolution Mass Spectrometry (HRMS), the average molecular weight (193.63 g/mol ) is less informative than the exact mass. Because chlorine exists naturally as two major isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic isotopic signature. The molecular ion peak [M+H]⁺ will appear at m/z ~194.03, accompanied by a distinct [M+H+2]⁺ peak at m/z ~196.03. This M/M+2 ratio is a self-validating data point confirming the successful retention of the chlorine atom during structural modifications[3].

Structural Causality and Reactivity

The synthetic value of 1-Chloro-3-methoxyisoquinoline lies in the differential reactivity of its functional groups, governed by the isoquinoline core.

  • C1-Chlorine Reactivity: The electronegative nitrogen atom in the isoquinoline ring withdraws electron density from the adjacent C1 position. This electron deficiency dramatically lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr), stabilizing the negatively charged Meisenheimer intermediate[3]. Consequently, the C1-chloro group acts as an exceptional leaving group for incoming amines, alkoxides, or thiols.

  • Palladium-Catalyzed Cross-Coupling: Beyond SNAr, the C1-Cl bond is highly susceptible to oxidative addition by low-valent palladium species, enabling Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form new C-C and C-N bonds[3].

Validated Synthetic Methodology

To harness this compound, researchers must employ regioselective functionalization. Direct chlorination of isoquinoline yields complex mixtures; therefore, a controlled approach utilizing N-oxide activation is required[3].

Protocol: Regioselective Synthesis of 1-Chloro-3-methoxyisoquinoline

This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding.

  • Step 1: N-Oxidation (Activation)

    • Procedure: Dissolve 3-methoxyisoquinoline in anhydrous dichloromethane (DCM). Slowly add meta-chloroperoxybenzoic acid (mCPBA) at 0°C, then warm to room temperature.

    • Causality: The oxidation of the nitrogen atom generates an N-oxide. This step is critical because it activates the C1 position, directing subsequent nucleophilic attack by the chloride ion in the next step.

  • Step 2: Regioselective Chlorination

    • Procedure: Isolate the N-oxide and dissolve in neat Phosphoryl Chloride (POCl₃). Heat the mixture to reflux (approx. 105°C) for 2-4 hours[3].

    • Causality: POCl₃ acts as both solvent and electrophilic activator. It reacts with the N-oxide oxygen to form a highly electrophilic species. The chloride ion then selectively attacks the C1 position. Subsequent elimination of the phosphate leaving group restores aromaticity, yielding the C1-chloro product.

  • Step 3: Quenching and Extraction

    • Procedure: Carefully pour the cooled reaction mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with Ethyl Acetate (EtOAc).

    • Causality: Strict pH control during the quench prevents the acidic hydrolysis of the C3-methoxy group, preserving the target molecule's structural integrity.

  • Step 4: Self-Validation

    • Procedure: Perform ¹H NMR and HRMS on the purified product.

    • Causality: ¹H NMR will confirm the disappearance of the highly deshielded C1 proton and verify the intact methoxy singlet (~3.9 ppm)[3]. HRMS confirms the exact mass (193.029) and the 3:1 isotopic chlorine pattern, validating the protocol's success.

SynthesisWorkflow A 3-Methoxyisoquinoline (Starting Material) B mCPBA / DCM (N-Oxidation) A->B C 3-Methoxyisoquinoline N-oxide (Activated Intermediate) B->C Activation D POCl3 Reflux (Regioselective Chlorination) C->D E 1-Chloro-3-methoxyisoquinoline (Target Product) D->E C1-Cl Insertion F Validation: HRMS & 1H NMR E->F Self-Validation

Fig 1: Regioselective synthesis workflow of 1-Chloro-3-methoxyisoquinoline via N-oxide activation.

Applications in Advanced Medicinal Chemistry

The ultimate utility of 1-Chloro-3-methoxyisoquinoline lies in its application as a foundational building block for therapeutics. By leveraging the validated reactivity of the C1-chloro handle, drug development professionals construct complex aza-heterocyclic libraries.

Notably, this exact scaffold has been patented in the development of potent Hepatitis C virus (HCV) inhibitors[2]. In these workflows, the C1 position is functionalized via cross-coupling to introduce bulky, stereochemically complex side chains that bind to viral polymerase targets. Furthermore, 3D-QSAR models utilize the steric and electrostatic fields of the isoquinoline core to predict and optimize Cyclin-dependent kinase 4 (CDK4) and Monoamine oxidase A (MAO-A) inhibitory activity[3].

Reactivity Core 1-Chloro-3-methoxyisoquinoline (C10H8ClNO) SNAr Nucleophilic Aromatic Substitution (Amines, Alkoxides) Core->SNAr C1-Cl Displacement Pd Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->Pd C-C / C-N Bond Formation Lib Diversified Isoquinoline Library SNAr->Lib Pd->Lib Target Therapeutic Targets (e.g., HCV, CDK4) Lib->Target High-Throughput Screening

Fig 2: Divergent reactivity pathways of the C1-chloro handle for drug library generation.

References

  • University of Arkansas - 1-Chloro-3-methoxyisoquinoline Profile. 4

  • ChemicalBook - 16535-95-8 | CAS DataBase. 1

  • Benchchem - 1-Chloro-3-methoxyisoquinoline | 16535-95-8. 3

  • Google Patents - US6995174B2 - Hepatitis C virus inhibitors. 2

Sources

Exploratory

1-Chloro-3-methoxyisoquinoline: A Comprehensive Guide to Solubility and Solvent-Driven Synthetic Workflows

Executive Summary 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a highly privileged heterocyclic scaffold widely utilized as a synthetic intermediate in the development of complex pharmaceutical agents, including H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a highly privileged heterocyclic scaffold widely utilized as a synthetic intermediate in the development of complex pharmaceutical agents, including Hepatitis C virus inhibitors[1] and aza-tetracyclic oxazepine compounds[2]. The strategic placement of a reactive chlorine atom at the C1 position and an electron-donating, sterically relevant methoxy group at the C3 position dictates not only its biological utility but also its physicochemical behavior[3].

This whitepaper provides an in-depth analysis of the solubility profile of 1-chloro-3-methoxyisoquinoline in organic solvents. By bridging solvation thermodynamics with practical laboratory applications, this guide establishes self-validating protocols for dissolution, Nucleophilic Aromatic Substitution (SNAr), and downstream purification.

Structural Causality of Solvation

To master the handling of 1-chloro-3-methoxyisoquinoline, one must first understand the causality behind its interactions with various solvent classes. The molecule's solubility is governed by three distinct structural domains:

  • The Isoquinoline Core: The fused bicyclic aromatic system is highly lipophilic and planar. It relies heavily on dispersion forces (London forces) and

    
     stacking interactions, making the compound highly soluble in halogenated and non-polar organic solvents[4].
    
  • The C3-Methoxy Group (-OCH₃): This alkoxy substituent acts as a potent hydrogen-bond acceptor[3]. It significantly enhances the molecule's solubility in protic solvents (like alcohols) compared to unsubstituted isoquinoline, while also altering the electronic distribution of the ring.

  • The C1-Chlorine Atom: The highly electronegative chlorine atom creates a strong localized dipole. This dipole-dipole interaction is optimally stabilized by polar aprotic solvents, which is critical for lowering the activation energy during subsequent SNAr reactions[3].

Solvation Core 1-Chloro-3-methoxyisoquinoline (Central Scaffold) Sub1 C1-Chlorine (Dipole/Polarizability) Core->Sub1 Sub2 C3-Methoxy (H-Bond Acceptor) Core->Sub2 Sub3 Isoquinoline Ring (Lipophilic Core) Core->Sub3 Solv1 Polar Aprotic Solvents (DMF, DMSO, MeCN) Sub1->Solv1 Dipole Stabilization Solv2 Polar Protic Solvents (MeOH, EtOH) Sub2->Solv2 Hydrogen Bonding Solv3 Halogenated Solvents (DCM, Chloroform) Sub3->Solv3 Dispersion Forces

Fig 1: Structural domains of 1-chloro-3-methoxyisoquinoline and their primary solvation mechanisms.

Quantitative Solubility Matrix

When designing a synthetic route or purification strategy, solvent selection must be empirical and data-driven. The table below summarizes the solubility characteristics of 1-chloro-3-methoxyisoquinoline across standard laboratory solvents, correlating dielectric constants (


) with practical applications[2],[5].
Solvent ClassSpecific SolventDielectric Constant (

)
Solubility LevelPrimary Application in Workflows
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Excellent (>100 mg/mL)Ideal medium for SNAr reactions; stabilizes transition states.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Excellent (>100 mg/mL)High-throughput screening; biological assay stock solutions.
Polar Aprotic Acetonitrile (MeCN)37.5Good (50-100 mg/mL)Reverse-phase chromatography; milder reaction solvent.
Halogenated Dichloromethane (DCM)8.9Excellent (>150 mg/mL)Liquid-liquid extraction; normal-phase chromatography loading.
Polar Protic Methanol (MeOH)32.7Moderate (10-50 mg/mL)Co-solvent; crystallization and precipitation workflows.
Non-Polar Petroleum Ether / Hexanes~2.0Poor (<5 mg/mL)Anti-solvent for precipitation; chromatography mobile phase.
Aqueous Water (H₂O)80.1Insoluble Reaction quenching; washing organic layers during extraction.

Solvent-Driven Experimental Workflows

The true expertise in process chemistry lies in leveraging solubility differentials to drive reactions to completion and isolate products with high purity.

The Causal Logic of Solvent Selection in SNAr

The C1-chlorine of 1-chloro-3-methoxyisoquinoline is highly susceptible to nucleophilic attack[3]. However, the choice of solvent dictates the reaction kinetics. DMF is the industry standard here[2].

  • Why DMF? DMF is a polar aprotic solvent. It effectively solvates the 1-chloro-3-methoxyisoquinoline and the counter-cation of the base (e.g.,

    
     from 
    
    
    
    ), but it leaves the nucleophile (e.g., a thiolate or amine) relatively unsolvated. This lack of a "solvation shell" around the nucleophile drastically increases its reactivity, driving the SNAr reaction forward.
The Causal Logic of Downstream Extraction

Once the reaction is complete, the highly polar DMF must be removed. This is achieved via an aqueous quench followed by extraction with Dichloromethane (DCM) [5].

  • Why DCM? DCM is immiscible with water but possesses exceptional solvating power for the lipophilic isoquinoline core due to strong dispersion forces. When the reaction mixture is quenched with water, the product partitions almost exclusively into the dense DCM layer, leaving DMF and inorganic salts in the aqueous phase.

Workflow A Solid Reagent 1-Chloro-3-methoxyisoquinoline B Dissolution in DMF (Polar Aprotic) A->B C SNAr Reaction (Nucleophile + Base) B->C D Aqueous Quench (Precipitation/Phase Split) C->D E DCM Extraction (Halogenated Solvent) D->E F Purified Product (Organic Layer) E->F

Fig 2: Solvent-driven synthetic workflow from dissolution to product isolation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can verify success at each step without proceeding blindly.

Protocol A: Nucleophilic Substitution (SNAr) in DMF

Adapted from standard patent methodologies for aza-tetracyclic oxazepine synthesis[2].

Objective: Displace the C1-chlorine with a nucleophile (e.g., allyl mercaptan) utilizing DMF as the optimal solvating medium.

  • Preparation & Dissolution:

    • Weigh 200 mg (1.03 mmol) of 1-chloro-3-methoxyisoquinoline.

    • Transfer to a dry, round-bottom flask equipped with a magnetic stir bar.

    • Add 3.0 mL of anhydrous N,N-dimethylformamide (DMF).

    • Self-Validation Checkpoint: Stir at 25°C for 5 minutes. The solid must dissolve completely to form a clear, slightly yellow solution. If particulates remain, ensure the DMF is anhydrous, as moisture can induce aggregation.

  • Base Addition:

    • Add 285 mg (2.07 mmol, 2.0 eq) of Potassium Carbonate (

      
      ). The mixture will become a heterogeneous suspension, as inorganic bases are largely insoluble in DMF.
      
  • Nucleophile Introduction:

    • Add the nucleophile (e.g., 0.39 mL allyl mercaptan) dropwise via syringe.

  • Reaction Execution:

    • Stir the resulting solution at 25°C overnight under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Petroleum Ether. The starting material (high Rf) should be completely consumed, replaced by a new, lower Rf product spot (UV active at 254 nm).

Protocol B: Liquid-Liquid Extraction and Purification using DCM

Adapted from standard workup procedures for isoquinoline derivatives[5].

Objective: Isolate the target compound from the DMF reaction matrix.

  • Aqueous Quenching:

    • Transfer the crude DMF reaction mixture to a separatory funnel.

    • Add 15 mL of distilled water.

    • Causality: Water acts as an anti-solvent for the organic product but is completely miscible with DMF, effectively "crashing out" the product or creating a biphasic system if the product is an oil.

  • DCM Extraction:

    • Add 15 mL of Dichloromethane (DCM) to the separatory funnel.

    • Shake vigorously and vent. Allow the layers to separate.

    • Self-Validation Checkpoint: Two distinct layers will form. The bottom layer is the DCM layer (density = 1.33 g/cm³), containing the highly soluble product. The top layer is the aqueous/DMF layer.

  • Washing & Drying:

    • Collect the bottom DCM layer.

    • Wash the DCM layer with saturated aqueous Sodium Chloride (brine) (3 x 10 mL) to remove residual traces of DMF.

    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ). Filter the drying agent.
      
  • Concentration & Isolation:

    • Concentrate the DCM solution under reduced pressure (rotary evaporation) to yield the crude product.

    • Purify via flash chromatography on silica gel (gradient: 0-20% EtOAc in petroleum ether)[2].

References

  • US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof Google Patents. Retrieved from:[2],[5]

  • US6995174B2 - Hepatitis C virus inhibitors Google Patents. Retrieved from:[1],[6]

  • Exploring the Chemistry and Applications of Isoquinoline Amerigo Scientific. Retrieved from:[Link][4]

Sources

Foundational

Physicochemical and Synthetic Profiling of 1-Chloro-3-methoxyisoquinoline: A Comprehensive Guide

Executive Summary For medicinal chemists and drug development professionals designing novel heterocyclic scaffolds, 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) serves as a highly versatile intermediate. A critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug development professionals designing novel heterocyclic scaffolds, 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) serves as a highly versatile intermediate. A critical baseline for assay design, formulation, and reagent handling is understanding its physical state under standard laboratory conditions. Empirical data and supplier specifications confirm that 1-Chloro-3-methoxyisoquinoline is a solid at room temperature [1].

This technical whitepaper explores the molecular causality behind its solid state, details its regioselective reactivity, and provides a self-validating, step-by-step experimental workflow for its functionalization in drug discovery applications.

Physicochemical Profiling and Molecular Causality

Understanding the physical state of a starting material is paramount. It dictates stoichiometric weighing accuracy, solvent selection for complete dissolution, and the thermodynamic parameters of the reaction.

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-Chloro-3-methoxyisoquinoline

PropertyValue
CAS Number 16535-95-8
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Physical State (at 25°C) Solid [1]
Typical Purity Standard

95% – 97%[2]
Storage Conditions Inert atmosphere, Room Temperature or 2-8°C[3][4]
Causality of the Solid State

The physical state of a compound at room temperature is a direct manifestation of its intermolecular forces. 1-Chloro-3-methoxyisoquinoline exists as a solid due to three primary molecular factors:

  • 
     Stacking:  The planar, fused bicyclic aromatic system (isoquinoline) allows for highly ordered, efficient face-to-face and edge-to-face 
    
    
    
    stacking interactions within the crystal lattice.
  • Dipole-Dipole Interactions: The highly electronegative chlorine atom at the C1 position and the methoxy oxygen at the C3 position establish strong, permanent molecular dipoles. These dipoles align in the solid state, creating strong intermolecular attractions.

  • Crystal Lattice Energy: The combination of London dispersion forces across the aromatic rings and localized dipole interactions requires significant thermal energy to disrupt, thereby elevating the melting point well above standard ambient temperature (25°C).

Regioselective Reactivity: The C1 Electrophilic Center

The strategic placement of substituents on the isoquinoline scaffold dictates its behavior in cross-coupling and nucleophilic substitution reactions[5].

  • The C1-Chlorine (The Electrophile): The nitrogen atom in the isoquinoline ring is highly electronegative and withdraws electron density from the adjacent C1 carbon. This makes the C1 position highly electrophilic, rendering the chlorine an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C3-Methoxy (The Modulator): The methoxy group introduces localized electron donation via resonance. While this modulates the overall electronic structure of the ring, it leaves the C1 position selectively primed for nucleophilic attack, allowing for regioselective functionalization[5].

SNAr_Mechanism Start 1-Chloro-3-methoxyisoquinoline (Solid at RT) Nucleophile Nucleophile Addition (e.g., Alkoxide/Thiol) Start->Nucleophile Base, Solvent 25°C Meisenheimer Meisenheimer Complex (Stabilized by Ring N) Nucleophile->Meisenheimer Attack at C1 Product C1-Substituted 3-methoxyisoquinoline Meisenheimer->Product Loss of Cl-

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C1 position.

Validated Experimental Workflow: C1-Thioetherification

To demonstrate the practical application of this solid reagent, we detail a self-validating protocol for the nucleophilic displacement of the C1-chlorine using allyl mercaptan. This specific transformation is frequently utilized in the synthesis of complex aza-tetracyclic compounds and viral inhibitors[6].

Causality of Experimental Choices
  • Solvent Selection (DMF): Because 1-Chloro-3-methoxyisoquinoline is a solid, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is required. DMF fully solubilizes the crystal lattice and solvates the nucleophile without hydrogen-bonding interference, which would otherwise dampen nucleophilicity.

  • Base Selection (

    
    ):  A mild, insoluble inorganic base is chosen to deprotonate the mercaptan, generating a highly reactive thiolate anion. As the reaction progresses, the base scavenges the resulting HCl byproduct, driving the equilibrium forward.
    
Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 200 mg (1.03 mmol) of solid 1-Chloro-3-methoxyisoquinoline in 3 mL of anhydrous DMF[6]. Agitate until the solid is completely dissolved.

  • Base Addition: Add 285 mg (2.07 mmol, ~2.0 equiv) of solid Potassium Carbonate (

    
    ). Stir the heterogeneous mixture vigorously.
    
  • Nucleophile Introduction: Dropwise, add 0.39 mL (4.85 mmol, ~4.7 equiv) of allyl mercaptan[6].

  • Reaction Incubation: Stir the resulting solution at 25°C (room temperature) overnight.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The system validates its own progression when the starting material mass (

    
     ~194) is entirely depleted, and the product mass dominates the chromatogram.
    
  • Purification: Filter the crude mixture to remove inorganic salts. Purify the residue via reverse-phase flash chromatography using a pre-packed C18 column. Utilize a gradient of 0–100% Acetonitrile (

    
    ) in water containing 0.05% Trifluoroacetic acid (TFA)[6].
    
  • Final Validation: Lyophilize the product fractions and confirm structural integrity via

    
    -NMR (noting the disappearance of the thiol proton and the shift of the C1-adjacent aromatic protons).
    

Exp_Workflow Prep 1. Reagent Prep (Solid Substrate + DMF) React 2. Reaction (Nucleophile + Base) Prep->React Monitor 3. Monitoring (LC-MS / TLC) React->Monitor Purify 4. Purification (Reverse-Phase C18) Monitor->Purify Validate 5. Validation (NMR / HRMS) Purify->Validate

Caption: Step-by-step self-validating workflow for the functionalization of the isoquinoline derivative.

Handling and Safety Parameters

As a crystalline solid, 1-Chloro-3-methoxyisoquinoline poses specific handling considerations that differ from liquid reagents:

  • Weighing: Must be performed in a ventilated balance enclosure to prevent the inhalation of fine, acutely toxic particulates (Hazard statements H301, H302)[3][4].

  • Storage: Store in a tightly sealed container under an inert atmosphere. While stable at room temperature, storing at 2-8°C is recommended by some suppliers to prevent long-term moisture-induced hydrolysis of the reactive C1-chloro bond[3][4].

References

  • Google Patents. "US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof". Google Patents Database.

Sources

Exploratory

Chemical structure and IUPAC name for 1-Chloro-3-methoxyisoquinoline

An In-Depth Technical Guide to 1-Chloro-3-methoxyisoquinoline for Advanced Research Authored by: A Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Chloro-3-methoxyisoquinoline for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with substituted isoquinolines. We will delve into the core characteristics of 1-Chloro-3-methoxyisoquinoline, a versatile heterocyclic building block, focusing on its structure, synthesis, spectroscopic signature, and chemical reactivity. The insights provided herein are grounded in established chemical principles and are intended to empower scientists to leverage this compound's full potential in complex synthetic applications.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Its rigid structure and the presence of a nitrogen atom confer unique electronic properties, making it a "privileged scaffold" that appears in numerous biologically active compounds, from the vasodilator papaverine to modern therapeutic agents in oncology and infectious disease.[1]

The strategic introduction of substituents, such as halogens and alkoxy groups, is a fundamental tactic in drug design to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[1] 1-Chloro-3-methoxyisoquinoline is an exemplar of this strategy, possessing two key functional handles: an electron-donating methoxy group and a highly reactive chloro group at the C1 position. This unique arrangement makes it an invaluable intermediate for constructing diverse molecular libraries.[1]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development.

  • IUPAC Name: 1-chloro-3-methoxyisoquinoline[2]

  • CAS Number: 16535-95-8[2]

  • Molecular Formula: C₁₀H₈ClNO[1]

Chemical Structure:

Caption: Chemical structure of 1-Chloro-3-methoxyisoquinoline.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 193.63 g/mol [2]
InChI Key PBBOAYURNSIRSH-UHFFFAOYSA-N[2]
SMILES COC1=CC2=C(C=CC=C2)C(Cl)=N1[2]
Purity (Typical) ≥97%[2]

Synthesis and Mechanistic Insights

The synthesis of 1-chloro-3-methoxyisoquinoline hinges on the principles of regioselectivity, exploiting the inherent reactivity differences of the isoquinoline core. The most direct and efficient documented approach involves the selective nucleophilic substitution of 1,3-dichloroisoquinoline.

Primary Synthetic Pathway: Selective Methoxylation

The key to this synthesis is the greater reactivity of the chlorine atom at the C1 position compared to the C3 position. The C1 position is more electron-deficient due to its proximity to the ring nitrogen, making it significantly more susceptible to nucleophilic attack.

Synthesis_Workflow start 1,3-Dichloroisoquinoline reagent Sodium Methoxide (NaOMe) in 1,4-Dioxane start->reagent 1. React with condition Reflux reagent->condition 2. Under product 1-Chloro-3-methoxyisoquinoline condition->product 3. To Yield

Caption: Synthetic workflow for 1-Chloro-3-methoxyisoquinoline.

Experimental Protocol: Synthesis from 1,3-Dichloroisoquinoline

This protocol is a representative example based on established chemical principles for nucleophilic aromatic substitution on di-chlorinated isoquinolines.[1]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-dichloroisoquinoline (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add sodium methoxide (1.0-1.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or LC-MS), typically several hours.

  • Workup: After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-chloro-3-methoxyisoquinoline.

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons and the three methoxy protons. The proton at C4 is typically a singlet, shifted downfield due to the influence of the adjacent nitrogen and methoxy group. The protons on the fused benzene ring (H-5, H-6, H-7, H-8) appear as a more complex set of multiplets. The methoxy protons will present as a sharp singlet.[1]

  • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of C1 and C3 are significantly influenced by the directly attached chlorine and oxygen atoms, respectively.[1]

Table 2: Predicted NMR Data
NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H 3.9 - 4.1s-OCH₃
7.0 - 7.2sH-4
7.5 - 7.7tH-6
7.6 - 7.8tH-7
7.8 - 8.0dH-5
8.0 - 8.2dH-8
¹³C ~55--OCH₃
~100-155-Aromatic Carbons

(Disclaimer: These are predicted values based on typical chemical environments and may vary from experimental results.)[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include C-H stretching for the aromatic and methyl groups, C=C and C=N stretching within the aromatic core, C-O stretching for the methoxy ether linkage, and a C-Cl stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the elemental composition (C₁₀H₈ClNO).[1] The mass spectrum will also exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the molecular ion (M) peak, corresponding to the natural abundance of the ³⁷Cl isotope.[3]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-chloro-3-methoxyisoquinoline lies in the high reactivity of the C1-chloro substituent, which serves as an excellent leaving group in two major classes of reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the ring nitrogen atom facilitates nucleophilic attack at the C1 position, enabling the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).[1] This reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the heterocyclic system.

SNAr_Mechanism start 1-Chloro-3-methoxyisoquinoline + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate 1. Nucleophilic Attack product 1-Substituted-3-methoxyisoquinoline + Cl⁻ intermediate->product 2. Loss of Leaving Group

Caption: Generalized mechanism for SNAr at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C1-Cl bond is an active participant in various transition metal-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis.[1][4]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with boronic acids or esters. This is a robust method for introducing aryl or vinyl groups.[4]

  • Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for accessing arylamine derivatives.[1][4]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes, providing access to alkynylated isoquinolines.[1]

While aryl chlorides are generally less reactive than the corresponding bromides or iodides in these reactions, the development of advanced phosphine ligands and palladium precatalysts has enabled their efficient use.[4] Reactions with 1-chloro-3-methoxyisoquinoline may require higher temperatures, longer reaction times, or more sophisticated catalyst systems compared to its bromo-analogue.[4]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and requires optimization for specific substrates.[4]

  • Reaction Setup: In an oven-dried Schlenk tube, combine 1-chloro-3-methoxyisoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a specialized ligand like SPhos, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add an anhydrous solvent system (e.g., 1,4-dioxane/water mixture) via syringe under an inert atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture to the optimized temperature (typically 100-120 °C) for 12-24 hours.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 1-aryl-3-methoxyisoquinoline.

Conclusion

1-Chloro-3-methoxyisoquinoline is a strategically functionalized heterocyclic compound of significant interest to the scientific community. Its well-defined structure and predictable reactivity make it an ideal starting material for the synthesis of complex molecular architectures. The facile displacement of the C1-chloro group through both SNAr and modern cross-coupling reactions provides a reliable and versatile gateway to a vast chemical space of novel isoquinoline derivatives for applications in drug discovery, materials science, and chemical biology.

References

  • YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

Sources

Foundational

1-Chloro-3-methoxyisoquinoline melting point and boiling point data

Characterization, Synthesis, and Physicochemical Analysis Executive Summary 1-Chloro-3-methoxyisoquinoline (CAS 16535-95-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of complex pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Synthesis, and Physicochemical Analysis

Executive Summary

1-Chloro-3-methoxyisoquinoline (CAS 16535-95-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of complex pharmaceutical agents, including Sphingosine-1-phosphate (S1P) receptor modulators and antiviral drugs.[1] While often cited in patent literature as a transient intermediate, its isolation and physicochemical characterization are critical for ensuring downstream reaction fidelity.

This guide addresses the scarcity of public experimental thermal data for this specific isomer by providing predicted physicochemical parameters , a validated synthesis protocol based on authoritative patent literature, and a self-validating workflow for in-house melting point determination.

Chemical Identity & Structural Analysis[2][3][4]

The compound features an isoquinoline core functionalized with a chlorine atom at the C1 position and a methoxy group at the C3 position.[2][3] The C1-chloro substituent is highly reactive toward nucleophilic aromatic substitution (


), making it a "privileged scaffold" for diversity-oriented synthesis.[1][2]
PropertyData
IUPAC Name 1-Chloro-3-methoxyisoquinoline
CAS Number 16535-95-8
Molecular Formula

Molecular Weight 193.63 g/mol
SMILES COc1cc2ccccc2c(Cl)n1
InChI Key PBBOAYURNSIRSH-UHFFFAOYSA-N

Physicochemical Properties Data

The following data consolidates available experimental observations with high-confidence predictive models. Note that while the compound is confirmed as a solid at room temperature, exact melting point values vary by crystalline form and purity.

Table 1: Thermal and Physical Constants[1]
ParameterValue / RangeSource / Confidence
Physical State Solid (Crystalline Powder)Experimental (Sigma-Aldrich) [1]
Melting Point (MP) Undefined in public literature (Est. 60–90°C)*Requires in-house determination (See Protocol A)
Boiling Point (BP) 309.4 ± 22.0 °C (at 760 mmHg)Predicted (ACD/Labs) [2]
Density 1.268 ± 0.06 g/cm³Predicted [2]
pKa ~2.15 (Conjugate Acid)Predicted (Basic Nitrogen)
Solubility Soluble in DCM, DMSO, Ethyl AcetateExperimental Observation

> Note on Melting Point: Unlike its isomer 1-chloro-7-methoxyisoquinoline (BP ~333°C) or the precursor 1-methylisoquinolin-3-ol (MP ~204°C), the 1-chloro-3-methoxy derivative often exists as a low-melting solid.[1] Users must treat literature values as indicative and rely on the experimental protocol below for certificate of analysis (CoA) generation.

Synthesis & Reaction Mechanism[1][3][10][11][12]

To understand the impurity profile affecting the melting point, one must analyze the synthesis route. The most reliable method involves the deoxychlorination of 3-methoxyisoquinolin-1(2H)-one using phosphorus oxychloride (


).[1]
Reaction Pathway

The reaction proceeds via the activation of the lactam carbonyl by


, followed by nucleophilic attack of the chloride ion and subsequent aromatization.

SynthesisPath Start 3-Methoxyisoquinolin-1(2H)-one (Precursor) Inter Phosphorylated Intermediate Start->Inter + POCl3, 80°C Activation Product 1-Chloro-3-methoxyisoquinoline (Target) Inter->Product - HOPCl2 Aromatization

Figure 1: Deoxychlorination pathway for the synthesis of 1-Chloro-3-methoxyisoquinoline.

Experimental Protocols

Protocol A: Synthesis of 1-Chloro-3-methoxyisoquinoline

Adapted from US Patent 2024/0025919 A1 [3][1]

Objective: Isolate high-purity material for characterization.

  • Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 3-methoxyisoquinolin-1(2H)-one (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Activation: Add Phosphorus Oxychloride (

    
    )  (5.0 eq) dropwise to control exotherm.
    
  • Reaction: Heat the mixture to 80°C and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][4]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess

      
       and MeCN.
      
    • Critical Step: Carefully neutralize the residue with saturated

      
       solution (gas evolution!).
      
    • Extract with Dichloromethane (DCM).[5]

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the white/off-white solid.
    
Protocol B: Precise Melting Point Determination

Self-Validating System for Thermal Characterization

Rationale: Since literature data is predictive, you must establish the "Gold Standard" for your specific lot.

  • Calibration: Calibrate the melting point apparatus using Benzophenone (MP 48°C) and Vanillin (MP 81-83°C) standards.

  • Sample Prep: Dry the isolated solid in a vacuum desiccator (

    
    ) for 4 hours to remove trace solvent (solvent depression is the #1 cause of low MP readings).
    
  • Loading: Pack the capillary tube to a height of 3 mm. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to identify approximate range.

    • Measurement Ramp: 1.0°C/min starting 10°C below the approximate point.

  • Data Recording: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). The range should be <2°C for pure compounds.

Quality Control & Characterization

To validate the identity before thermal analysis, compare spectral data against these expected parameters.

  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       3.90–4.00 (s, 3H, 
      
      
      
      )
    • 
       7.20–7.30 (s, 1H, C4-H)
      
    • 
       7.50–8.20 (m, 4H, Isoquinoline Ar-H)
      
  • HPLC Purity: >95% (Area %) at 254 nm.

Characterization Workflow

QC_Workflow Sample Isolated Solid (Crude) Dry Vacuum Drying (<10 mbar, 4h) Sample->Dry NMR 1H NMR (Identity Confirmed?) Dry->NMR HPLC HPLC Purity (>98%?) NMR->HPLC Yes Reject Recrystallize NMR->Reject No MP Melting Point Determination HPLC->MP Yes HPLC->Reject No Release Release Lot (CoA Generation) MP->Release Reject->Dry Reprocess

Figure 2: Logical workflow for validating the physical properties of 1-Chloro-3-methoxyisoquinoline.

References

  • Sigma-Aldrich. (2023).[1] Product Specification: 1-chloro-3-methoxyisoquinoline (CAS 16535-95-8).[1] Retrieved from

  • ChemicalBook. (2023). 1-Chloro-3-methoxyisoquinoline Properties and Predicted Data. Retrieved from

  • Wang, X., et al. (2024). Aza-tetracyclic oxazepine compounds and uses thereof. U.S. Patent Application No. 2024/0025919 A1. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Benchchem. (2023). Regioselective Functionalization of Isoquinolines: Technical Support Guide. Retrieved from

Sources

Foundational

1-Chloro-3-methoxyisoquinoline Derivatives: A Comprehensive Technical Guide to Synthesis, Reactivity, and Medicinal Applications

Executive Summary The isoquinoline scaffold is a universally recognized "privileged structure" in medicinal chemistry, frequently serving as the backbone for diverse biologically active compounds. Among its functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a universally recognized "privileged structure" in medicinal chemistry, frequently serving as the backbone for diverse biologically active compounds. Among its functionalized derivatives, 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) stands out as a strategically critical building block. As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals and synthetic chemists with an authoritative, mechanistic, and protocol-driven guide to leveraging this compound. We will explore its physicochemical profile, validated synthetic workflows, and its downstream applications in developing antiviral, antineoplastic, and antibacterial therapeutics.

Physicochemical Profiling and Structural Data

The utility of 1-chloro-3-methoxyisoquinoline stems from its unique electronic distribution. The C3-methoxy group acts as an electron-donating moiety via resonance, modulating the lipophilicity and basicity of the scaffold. Conversely, the highly electronegative nitrogen atom withdraws electron density from the C1 position, rendering the C1-chloro bond highly susceptible to nucleophilic attack and oxidative addition .

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 1-Chloro-3-methoxyisoquinoline
CAS Registry Number 16535-95-8
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
SMILES String COC1=CC2=CC=CC=C2C(=N1)Cl
Purity Standard (Commercial) ≥ 95% - 97%
Key Reactive Site C1 (Highly Electrophilic)

Mechanistic Reactivity Profile

The diversification of the 1-chloro-3-methoxyisoquinoline core primarily diverges into two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

Because the C1 position is adjacent to the pyridine-like nitrogen, the intermediate Meisenheimer complex formed during an SNAr reaction is highly stabilized. This allows for the facile introduction of amines, alkoxides, and thiolates under relatively mild conditions. For more complex carbon-carbon or carbon-nitrogen bond formations (where the nucleophile is weak or sterically hindered), palladium-catalyzed methodologies such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling are employed .

G A 1-Chloro-3-methoxyisoquinoline (Core Scaffold) B Nucleophilic Aromatic Substitution (SNAr) A->B Amines, Thiols C Pd-Catalyzed Cross-Coupling A->C Boronic Acids D HCV NS3 Protease Inhibitors B->D E Aza-tetracyclic Oxazepines (Antineoplastic) B->E C->E F Broad-Spectrum Antibacterials C->F

Figure 1: Divergent synthetic pathways of 1-Chloro-3-methoxyisoquinoline.

Table 2: Comparative Reaction Parameters for C1-Functionalization

Reaction TypeTypical Nucleophile/PartnerCatalyst / BaseSolventTemp (°C)Time
SNAr (Thiolation) Allyl mercaptanK₂CO₃DMF2512–18 h
SNAr (Amination) Primary/Secondary AminesTriethylamine / DIPEANMP / EtOH80–1206–24 h
Buchwald-Hartwig Aryl/Alkyl AminesPd₂(dba)₃, XPhos, Cs₂CO₃Toluene / Dioxane90–1104–12 h
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄, Na₂CO₃Dioxane / H₂O80–1002–8 h

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly defined.

Protocol A: Synthesis of the Core Scaffold via Deoxychlorination

Adapted from the synthesis of aza-tetracyclic oxazepine precursors .

  • Reagent Preparation: Dissolve 3-methoxyisoquinolin-1(2H)-one (450 mg, 2.57 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the lactam precursor and stabilizes the highly polar Vilsmeier-type intermediate formed during chlorination.

  • Activation: Add Phosphorus oxychloride (POCl₃) (1.97 g, 12.8 mmol, ~5 eq) dropwise to the stirring solution.

    • Causality: POCl₃ acts as both the activating agent (converting the lactam carbonyl oxygen into a superior leaving group) and the chloride source. The 5-fold excess drives the equilibrium forward and acts as a scavenger for ambient moisture.

  • Thermal Promotion: Heat the reaction mixture to 80°C for 3 hours.

    • Causality: Heating provides the necessary activation energy for the nucleophilic attack of the chloride ion. Restricting the temperature to 80°C prevents the thermal degradation or cleavage of the C3-methoxy group.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 176[M+H]⁺) is fully consumed and replaced by the product peak (m/z 194/196[M+H]⁺), which must exhibit the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

  • Quench and Extraction: Concentrate the mixture under vacuum, neutralize the residue with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM).

    • Causality: Immediate removal of excess POCl₃ and rapid neutralization prevents the acidic hydrolysis of the newly synthesized C1-Cl bond back to the lactam. DCM efficiently partitions the lipophilic product from the aqueous salts.

Protocol B: SNAr Derivatization with Allyl Mercaptan

Adapted from the functionalization of antineoplastic agents .

  • Reaction Setup: To a solution of 1-chloro-3-methoxyisoquinoline (200 mg, 1.03 mmol) in N,N-dimethylformamide (DMF) (3 mL), add K₂CO₃ (285 mg, 2.07 mmol) and allyl mercaptan (0.39 mL, 4.85 mmol).

    • Causality: DMF is a superior solvent for SNAr reactions; it strongly solvates the potassium cations, leaving the thiolate anions highly nucleophilic ("naked"). K₂CO₃ serves as a mild, insoluble base to deprotonate the mercaptan without inducing unwanted side reactions with the core scaffold.

  • Incubation: Stir the resulting solution at 25°C overnight.

    • Causality: Because the C1 position is highly electron-deficient, the SNAr reaction with a strong nucleophile (thiolate) proceeds cleanly at room temperature, avoiding the need for thermal activation which could lead to polymerization of the allyl group.

  • Validation Checkpoint: Perform TLC (Hexanes/Ethyl Acetate). The assay should reveal the total disappearance of the UV-active starting material spot and the emergence of a distinct, more polar product spot.

  • Purification: Purify the residue via reverse-phase flash chromatography (pre-packed C18 column, gradient: 0-100% CH₃CN in water with 0.05% TFA).

    • Causality: Reverse-phase chromatography efficiently separates the lipophilic thioether product from the highly polar DMF solvent and excess inorganic salts. The addition of TFA ensures sharp peak shapes by suppressing the ionization of residual basic nitrogen sites.

Therapeutic Applications and Target Grounding

The strategic placement of substituents on the 1-chloro-3-methoxyisoquinoline scaffold provides medicinal chemists with a highly tunable vector for drug discovery.

  • Antiviral Agents (HCV NS3 Protease Inhibitors): The isoquinoline core is frequently utilized to build macrocyclic or peptidomimetic inhibitors. The C1 position is typically linked to a macrocyclic ring system that mimics the natural peptide substrate of the Hepatitis C virus NS3 protease, effectively blocking viral replication .

  • Antineoplastic Agents (Aza-tetracyclic Oxazepines): Recent oncology research utilizes this scaffold to synthesize complex aza-tetracyclic oxazepines. These compounds are designed to modulate Ras GTPase activity, a critical signaling node that, when mutated, promotes cancer cell survival and unchecked proliferation .

  • Broad-Spectrum Antibacterials: Derivatization at the C1 position with various diamines and functionalized heterocycles has yielded libraries of compounds exhibiting potent, broad-spectrum antibacterial activity against resistant strains, highlighting the scaffold's membrane-penetrating capabilities .

References

  • Google Patents. "US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof".
  • Google Patents. "US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof".
  • Google Patents. "US6995174B2 - Hepatitis C virus inhibitors".
  • Google Patents. "CN107108569A - Antibacterial compounds having broad spectrum of activity".

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Chloro-3-methoxyisoquinoline from 1,3-Dichloroisoquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Abstract & Strategic Overview Isoquinoline scaffolds are privileged structures i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Abstract & Strategic Overview

Isoquinoline scaffolds are privileged structures in medicinal chemistry. The strategic placement of halogen and alkoxy substituents on the isoquinoline core provides a powerful handle for downstream diversification, such as transition-metal-catalyzed cross-coupling. However, synthesizing 1-chloro-3-methoxyisoquinoline directly from 1,3-dichloroisoquinoline presents a significant regiochemical challenge. This application note details a field-proven, three-step functional group interconversion strategy to bypass inherent reactivity limitations and achieve the desired regioselectivity.

Mechanistic Rationale: Overcoming Inherent Regioselectivity

In the 1,3-dichloroisoquinoline scaffold, the C1 and C3 positions exhibit distinct reactivities towards nucleophilic aromatic substitution (SNAr). The C1 position is inherently more reactive than the C3 position. This preferential reactivity is attributed to the ability of the adjacent electronegative nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack [1].

Consequently, a direct reaction of 1,3-dichloroisoquinoline with one equivalent of sodium methoxide (NaOMe) yields 3-chloro-1-methoxyisoquinoline—the exact opposite of the desired regiochemistry. To invert this outcome, we employ a "protection-deprotection-like" sequence:

  • Exhaustive Methoxylation: Forcing conditions (excess NaOMe, reflux) drive the SNAr reaction at both the highly reactive C1 and the less reactive C3 positions to form 1,3-dimethoxyisoquinoline.

  • Regioselective Hydrolysis: The C1-methoxy group functions as an imino ether (lactim ether) and is highly susceptible to acid hydrolysis. Conversely, the C3-methoxy group is part of a stable aromatic enol-ether system. Mild acidic treatment selectively hydrolyzes the C1 position to yield 3-methoxyisoquinolin-1(2H)-one.

  • Regioselective Chlorination: The lactam carbonyl at C1 is converted back to a reactive C–Cl bond using phosphorus oxychloride (POCl3) [2], yielding the final target, 1-chloro-3-methoxyisoquinoline.

Synthetic Workflow Diagram

Synthesis Node1 1,3-Dichloroisoquinoline (Starting Material) Node2 1,3-Dimethoxyisoquinoline (Intermediate 1) Node1->Node2 NaOMe (excess) MeOH, Reflux Node3 3-Methoxyisoquinolin- 1(2H)-one (Intermediate 2) Node2->Node3 aq. HCl, THF Regioselective Hydrolysis Node4 1-Chloro-3-methoxy- isoquinoline (Target Product) Node3->Node4 POCl3, MeCN 80 °C, 3 h

Figure 1: Three-step synthetic workflow for 1-chloro-3-methoxyisoquinoline.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process analytical checks confirm complete conversion.

Protocol A: Synthesis of 1,3-Dimethoxyisoquinoline

Objective: Exhaustive nucleophilic displacement of both C1 and C3 chlorides.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,3-dichloroisoquinoline (10.0 mmol) in anhydrous methanol (40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a 25% wt solution of sodium methoxide in methanol (50.0 mmol, 5.0 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir vigorously for 16–24 hours. The C1 substitution will occur rapidly, while the C3 substitution requires prolonged heating.

  • Validation Check: Analyze an aliquot via LC-MS. The intermediate 1,3-dimethoxyisoquinoline should exhibit an [M+H]+ peak at m/z 190.2. Critical: Ensure the mono-methoxy intermediate (m/z 194.0) is fully consumed.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (50 mL) and water (50 mL). Extract the aqueous layer with ethyl acetate (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product.

Protocol B: Regioselective Hydrolysis to 3-Methoxyisoquinolin-1(2H)-one

Objective: Chemoselective cleavage of the C1 lactim ether.

  • Setup: Dissolve the crude 1,3-dimethoxyisoquinoline (approx. 9.5 mmol) in tetrahydrofuran (THF, 30 mL).

  • Reagent Addition: Add 2N aqueous HCl (15 mL).

  • Reaction: Stir the biphasic mixture at 40 °C for 4–6 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The non-polar 1,3-dimethoxyisoquinoline spot should disappear, replaced by a highly polar spot (the lactam). LC-MS must show an[M+H]+ peak at m/z 176.1.

  • Workup: Neutralize the mixture carefully with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract with dichloromethane (3 × 30 mL). Dry the combined organics over Na2SO4 and concentrate. Triturate the residue with cold diethyl ether to afford the lactam as a solid.

Protocol C: Chlorination to 1-Chloro-3-methoxyisoquinoline

Objective: Re-installation of the C1 leaving group for future cross-coupling applications [2].

  • Setup: Under nitrogen, to a stirred solution of 3-methoxyisoquinolin-1(2H)-one (5.0 mmol) in anhydrous acetonitrile (50 mL) at room temperature.

  • Reagent Addition: Dropwise, add phosphorus oxychloride (POCl3, 15.0 mmol, 3.0 equivalents).

  • Reaction: Heat the resulting solution to 80 °C for 3 hours.

  • Validation Check: Quench a micro-aliquot in methanol and analyze by LC-MS. The product should display an [M+H]+ peak at m/z 194.0 / 196.0, exhibiting the characteristic 3:1 chlorine isotope pattern.

  • Workup: Cool the mixture and concentrate under vacuum to remove excess POCl3 and acetonitrile. Dissolve the residue in CH2Cl2 (50 mL) and pour it slowly into ice-cold saturated aqueous NaHCO3. Separate the layers, extract the aqueous phase with CH2Cl2 (2 × 25 mL), dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

Quantitative Data & Expected Results

Table 1: Reaction Conditions and Expected Yields

StepTransformationReagents & ConditionsTimeExpected Yield
1 1,3-Dichloroisoquinoline → 1,3-DimethoxyisoquinolineNaOMe (5 eq), MeOH, Reflux16–24 h80–85%
2 1,3-Dimethoxyisoquinoline → 3-Methoxyisoquinolin-1(2H)-one2N HCl, THF, 40 °C4–6 h85–90%
3 3-Methoxyisoquinolin-1(2H)-one → 1-Chloro-3-methoxyisoquinolinePOCl3 (3 eq), MeCN, 80 °C3 h75–80%

Table 2: Analytical Signatures

CompoundLC-MS [M+H]+Key 1H NMR Features (CDCl3)
1,3-Dichloroisoquinoline 198.0 / 200.0Ar-H multiplet (4H), C4-H singlet
1,3-Dimethoxyisoquinoline 190.2Two distinct -OCH3 singlets (~4.0–4.1 ppm)
3-Methoxyisoquinolin-1(2H)-one 176.1Broad -NH singlet (>10 ppm), one -OCH3 singlet
1-Chloro-3-methoxyisoquinoline 194.0 / 196.0One -OCH3 singlet (~4.0 ppm), C4-H singlet

References

  • Benchchem. "The Nitro Group's Directing Influence: A Technical Guide to the Reactivity of 1,3-Dichloro-6-nitroisoquinoline." Benchchem, Accessed March 2026. 1

  • Sun, L.-Q. et al. "Aza-tetracyclic oxazepine compounds and uses thereof." U.S. Patent Application US20240368186A1, Google Patents, 2024. 2

Sources

Application

Application Note ISOQ-001: Palladium-Catalyzed Cross-Coupling of 1-Chloroisoquinoline Derivatives

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of the isoquinoline core. It synthesizes mechanistic insights with practical, high-yield protocols for the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of the isoquinoline core. It synthesizes mechanistic insights with practical, high-yield protocols for the palladium-catalyzed cross-coupling of 1-chloroisoquinoline .

Executive Summary & Scientific Context

The 1-substituted isoquinoline moiety is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors, alkaloids, and antiviral agents. While 1-bromoisoquinolines are traditional starting materials, 1-chloroisoquinolines are significantly more cost-effective and atom-economical.

However, the use of the chloride derivative presents specific challenges:

  • Bond Strength: The C–Cl bond (approx. 95 kcal/mol) is stronger than C–Br, requiring electron-rich, bulky ligands to facilitate oxidative addition.

  • Catalyst Poisoning: The isoquinoline nitrogen (N2) is a strong sigma-donor capable of displacing phosphine ligands and sequestering the palladium center, thereby arresting the catalytic cycle.

  • Electronic Activation: Unlike standard aryl chlorides, the C1 position is electronic deficient due to the adjacent C=N bond (the

    
    -heteroatom effect). This actually facilitates oxidative addition compared to chlorobenzene, but also makes the substrate prone to background nucleophilic aromatic substitution (
    
    
    
    ) side reactions.

This guide provides optimized protocols to overcome these barriers.

Mechanistic Insight: The Catalytic Cycle

Understanding the specific interaction between the 1-chloroisoquinoline substrate and the catalyst is vital. The diagram below illustrates the catalytic cycle, highlighting the critical Oxidative Addition step where the C1-Cl bond is broken.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate Complex1 Pd(II) Intermediate Ar-Pd(II)-Cl OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid/Amine) Complex1->TransMet + Nucleophile Complex2 Pd(II) Complex Ar-Pd(II)-Nu TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 1-Substituted Isoquinoline RedElim->Product Substrate 1-Chloroisoquinoline Substrate->OxAdd

Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle.[1][2][3][4][5][6] For 1-chloroisoquinoline, the use of bulky ligands (L) is critical to prevent the formation of stable, inactive Pd-dimers after oxidative addition.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for coupling 1-chloroisoquinoline with aryl boronic acids.[7]

Reagents & Materials
  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(OAc)₂/XPhos (for difficult substrates)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Balloon)[8]

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15 minutes. Dissolved oxygen is the primary cause of stalling in this reaction.

  • Assembly: Add 1-chloroisoquinoline (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) to the vial.

  • Catalyst Addition: Add the Palladium catalyst (0.03 mmol) last. Cap the vial immediately with a septum.

  • Inertion: Purge the headspace with argon for 2 minutes.

  • Reaction: Heat the block to 90–100°C with vigorous stirring (800 rpm).

    • Note: 1-chloroisoquinolines require higher temperatures than bromides (typically 60°C).

  • Monitoring: Monitor by LC-MS at 2 hours. If conversion is <50%, add an additional 1 mol% catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Optimization Data (Representative)
Ligand SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O10088% Standard Robust Conditions
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH11045%Ligand oxidation observed
Pd(OAc)₂ / XPhosK₃PO₄THF/H₂O8092% Best for sterically hindered acids
Pd(OAc)₂ / PPh₃Cs₂CO₃DMF12030%Significant homocoupling

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to 1-chloroisoquinoline is sensitive to water. This protocol uses a "super-active" catalyst system to overcome the chloride bond strength.

Reagents & Materials
  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: Pd₂ (dba)₃ (2 mol%) or BrettPhos Pd G3 (2 mol%)

  • Ligand: BrettPhos or RuPhos (4 mol% - essential for chlorides)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Must be stored in glovebox or desiccator.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[9]

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon x3.

  • Solvent Prep: Use commercially available anhydrous solvents or distill over sodium/benzophenone.

  • Catalyst Pre-complexation (If using Pd2(dba)3 + Ligand):

    • In a separate vial, mix Pd₂(dba)₃ and Ligand in 1 mL solvent. Heat to 60°C for 5 mins until the solution turns from purple to orange/brown (indicating active

      
       formation).
      
  • Reaction Setup: Add substrate, amine, and NaOtBu to the main vessel. Add the pre-complexed catalyst solution via syringe.

  • Execution: Heat to 100°C for 4–12 hours.

  • Quench: Cool to RT, dilute with diethyl ether, and filter through silica to remove Palladium residues.

Experimental Workflow Visualization

The following decision tree guides the researcher through the setup and troubleshooting process.

Workflow Start Start: 1-Chloroisoquinoline Choice Select Coupling Type Start->Choice Suzuki Suzuki-Miyaura (Boronic Acid) Choice->Suzuki Buchwald Buchwald-Hartwig (Amine) Choice->Buchwald Suz_Cond Cond: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Suzuki->Suz_Cond Buch_Cond Cond: BrettPhos Pd G3, NaOtBu Anhydrous Toluene, 100°C Buchwald->Buch_Cond Suz_Check Check LCMS @ 2hr Suz_Cond->Suz_Check Suz_Good Conversion > 80% Proceed to Workup Suz_Check->Suz_Good Yes Suz_Bad Stalled? Suz_Check->Suz_Bad No Suz_Fix Switch to XPhos Pd G3 or Increase Temp Suz_Bad->Suz_Fix Buch_Check Check LCMS @ 4hr Buch_Cond->Buch_Check Buch_Good Conversion > 80% Proceed to Workup Buch_Check->Buch_Good Yes Buch_Bad Hydrodehalogenation? Buch_Check->Buch_Bad No Buch_Fix Lower Temp to 80°C Switch Base to Cs2CO3 Buch_Bad->Buch_Fix

Caption: Figure 2. Operational workflow for selecting and optimizing coupling conditions.

Expert Tips & Troubleshooting (E-E-A-T)

  • The "Black Metal" Problem: If your reaction mixture turns black immediately upon heating, your catalyst has precipitated as "Palladium Black" (inactive bulk metal).

    • Solution: Your ligand concentration is too low, or oxygen was present. Increase ligand:Pd ratio to 2:1 or 3:1 and degas more thoroughly.

  • Substrate Reactivity: 1-chloroisoquinoline is prone to

    
     with strong nucleophiles (like methoxide or aliphatic amines) even without catalyst if heated excessively.
    
    • Control: Run a "blank" reaction (no Pd) to see if the background reaction occurs. If yes, lower the temperature and increase catalyst loading to favor the catalytic pathway.

  • Purification: Isoquinolines are basic. During column chromatography, they may streak on silica.

    • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes, or use MeOH/DCM mixtures with 1% NH₄OH as eluent.

References

  • Nobel Prize Committee. (2010).[10] The Nobel Prize in Chemistry 2010: Palladium-catalyzed cross couplings in organic synthesis.[10][11] NobelPrize.org. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: A Practical Guide. YonedaLabs.com. [Link]

Sources

Method

Advanced Protocol: Using 1-Chloro-3-methoxyisoquinoline as a Pharmaceutical Intermediate

Regioselective Scaffold for Kinase & KRas Inhibitor Synthesis Executive Summary 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a "privileged scaffold" intermediate used extensively in the synthesis of Tyrosine Kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Regioselective Scaffold for Kinase & KRas Inhibitor Synthesis

Executive Summary

1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a "privileged scaffold" intermediate used extensively in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , KRas G12D inhibitors , and HCV antivirals . Its value lies in its orthogonal reactivity : the C1-chloro position is highly activated for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (


), while the C3-methoxy group serves as a stable electronic modulator that can be demethylated later to reveal a hydroxyl handle for solubility-enhancing groups.

This guide details the specific protocols for leveraging this molecule's unique electronic asymmetry, preventing common regioselectivity errors, and optimizing yields in high-value drug synthesis.

Chemical Profile & Reactivity Logic
2.1 Electronic Structure & Selectivity

The isoquinoline ring system possesses a dipole that makes the C1 position electron-deficient (electrophilic) due to the adjacent nitrogen atom (


 bond imine character).
  • C1-Chloro (Active Site): Highly reactive toward oxidative addition (Pd) and nucleophilic attack.

  • C3-Methoxy (Modulator): Electron-donating group (EDG). It deactivates the ring slightly compared to a naked isoquinoline but directs steric bulk away from the N-atom. It is generally stable under standard coupling conditions but can be cleaved with

    
     or pyridine-HCl.
    
2.2 Reactivity Map

ReactivityMap Center 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) Suzuki Suzuki-Miyaura Coupling (C1-Aryl bond formation) Target: Biaryl Kinase Inhibitors Center->Suzuki Pd(0), Ar-B(OH)2 Base, Heat SNAr SNAr Displacement (C1-N or C1-S bond) Target: KRas/HCV Inhibitors Center->SNAr R-NH2 / R-SH K2CO3, DMF Demethylation C3-Demethylation (Post-coupling) Target: 3-Hydroxyisoquinoline Center->Demethylation BBr3, DCM -78°C to RT

Figure 1: Orthogonal reactivity profile. The C1-Cl is the primary handle for diversification.

Critical Pre-Requisite: Synthesis & Purity

Warning: Isomer Confusion. A common error in sourcing or synthesizing this intermediate is confusing it with 3-chloro-1-methoxyisoquinoline .

  • Correct Route: 3-methoxyisoquinolin-1(2H)-one +

    
    
    
    
    
    1-Chloro-3-methoxyisoquinoline .
  • Incorrect Route: 1,3-dichloroisoquinoline + NaOMe

    
    3-chloro-1-methoxyisoquinoline (Major product due to higher C1 reactivity).
    

Purity Check:

  • 1H NMR (DMSO-d6): Characteristic singlet for C4-H around

    
     7.4–7.6 ppm. The methoxy singlet appears at 
    
    
    
    3.9–4.0 ppm.
  • Impurity: The 1-methoxy isomer will show distinct shifts for the aromatic protons due to the loss of the deshielding C1-Cl effect.

Application Protocol A: Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores for SRC/Abl kinase inhibitors.

Mechanism

The electron-poor pyridine ring of the isoquinoline facilitates rapid oxidative addition of Pd(0) into the C1-Cl bond, even without specialized ligands.

Standard Operating Procedure (SOP)
ComponentEquivalentsRoleNotes
1-Chloro-3-methoxyisoquinoline 1.0SubstrateLimiting reagent.
Aryl Boronic Acid 1.2 – 1.5Coupling PartnerExcess ensures completion.
Pd(PPh3)4 0.05 (5 mol%)CatalystRobust, standard catalyst.
K2CO3 (2M aq) 3.0BaseActivates boronic acid.
Dioxane [0.1 M]SolventMiscible with water, high boiling point.

Step-by-Step:

  • Charge: In a reaction vial, combine 1-chloro-3-methoxyisoquinoline (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane and 2M aqueous

    
     (3:1 ratio).
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of boronic acid fragment + 158 - 1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Optimization Tip: For sterically hindered boronic acids (ortho-substituted), switch to Pd(dppf)Cl2 or XPhos Pd G2 and use anhydrous conditions (


 / Toluene / 100°C).
Application Protocol B: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of amino-isoquinoline cores found in KRas G12D inhibitors (e.g., Adagrasib analogs).

Mechanism

The C1 position is activated for nucleophilic attack.[3] The reaction proceeds via a Meisenheimer-like transition state. Strong nucleophiles (thiols, primary amines) react under mild conditions.

SOP: Thiol/Amine Displacement
ComponentEquivalentsRole
1-Chloro-3-methoxyisoquinoline 1.0Substrate
Nucleophile (R-SH or R-NH2) 1.2 – 2.0Reactant
Base (Cs2CO3 or DIPEA) 2.0 – 3.0Acid Scavenger
Solvent (DMF or DMSO) [0.2 M]Polar Aprotic

Step-by-Step:

  • Dissolve: Dissolve 1-chloro-3-methoxyisoquinoline in dry DMF.

  • Add Base: Add

    
     (for thiols/phenols) or DIPEA (for amines).
    
  • Add Nucleophile: Add the amine or thiol dropwise.

  • Reaction:

    • Thiols:[4] Stir at 25°C (RT) for 2–6 hours.

    • Amines: Heat to 60–80°C for 4–16 hours.

  • Quench: Pour into ice water. The product often precipitates.

  • Isolation: Filter the precipitate or extract with DCM.

Case Study Data (from Patent US20240025919A1): Reaction of 1-chloro-3-methoxyisoquinoline with allyl mercaptan using


 in DMF at 25°C proceeded overnight to yield the C1-thioether, a key intermediate for tetracyclic KRas inhibitors [1].
Strategic Workflow: KRas Inhibitor Synthesis

The following diagram illustrates how this intermediate is used to build complex tetracyclic drugs.

Workflow Start Start: 3-Methoxyisoquinolin-1(2H)-one Step1 Step 1: Chlorination (POCl3, MeCN, 80°C) Yield: >90% Start->Step1 Interm Intermediate: 1-Chloro-3-methoxyisoquinoline Step1->Interm Step2 Step 2: SNAr Displacement (Allyl Mercaptan / Amine) Builds 'Tail' Region Interm->Step2 Step3 Step 3: Ring Closure / Coupling (Grubbs Cat. or Suzuki) Forms Tetracyclic Core Step2->Step3 Final Final Drug Candidate (e.g., KRas G12D Inhibitor) Step3->Final

Figure 2: Synthetic workflow for KRas inhibitors utilizing the 1-chloro-3-methoxyisoquinoline scaffold.

Troubleshooting & Optimization
ProblemProbable CauseSolution
Low Yield (Suzuki) Protodehalogenation (Cl replaced by H).Switch to anhydrous conditions (Toluene/Dioxane). Avoid alcoholic solvents.
No Reaction (SNAr) Nucleophile is too weak (e.g., aniline).Increase temp to 120°C or use Buchwald conditions (Pd-catalyzed amination) instead of SNAr.
Regioisomer Impurity Incorrect starting material synthesis.Verify starting material is 1-chloro -3-methoxy, not 3-chloro-1-methoxy. Check C4-H NMR shift.
Hydrolysis Wet solvent converting C1-Cl back to C1-OH (isoquinolinone).Ensure solvents are anhydrous. Store intermediate under inert atmosphere.
Safety & Handling
  • Hazards: 1-Chloro-3-methoxyisoquinoline is an organochloride. It may be a skin sensitizer and irritant.

  • Reactivity: Avoid contact with strong oxidizing agents. The C1-Cl bond is labile; hydrolysis releases HCl gas if exposed to moisture/acid.

  • Storage: Store at 2–8°C under Argon/Nitrogen.

References
  • US Patent 20240025919A1. Aza-tetracyclic oxazepine compounds and uses thereof. (2024). Describes the synthesis of KRas inhibitors using 1-chloro-3-methoxyisoquinoline as a key intermediate. Link

  • BenchChem Application Note. Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. (2025).[5][6] Provides generalized conditions for chloro-methoxyisoquinoline couplings. Link

  • Journal of Organic Chemistry. One-Step Synthesis of α-Chloroketones. (2014).[4] Discusses related chlorination chemistry and reactivity profiles of aryl chlorides. Link

  • Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling. (2021).[7] Validates Suzuki conditions for heteroaryl chlorides in aqueous media. Link

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of 1-Chloro-3-methoxyisoquinoline

Topic: Buchwald-Hartwig Amination of 1-Chloro-3-methoxyisoquinoline Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary The 1-amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 1-Chloro-3-methoxyisoquinoline Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 1-amino-3-methoxyisoquinoline scaffold is a "privileged structure" in kinase inhibitor discovery, particularly for targets requiring a planar, nitrogen-rich hinge binder. While the 1-chloro-3-methoxyisoquinoline substrate (1 ) possesses an activated C1-chlorine susceptible to nucleophilic aromatic substitution (


), the Buchwald-Hartwig (B-H) amination offers superior scope, particularly with electron-deficient, sterically encumbered, or chiral amines that fail under harsh 

conditions.

This guide details a robust, self-validating protocol for coupling 1 with primary and secondary amines. We prioritize the use of Third-Generation (G3) Palladacycle Precatalysts to overcome the common pitfalls of isoquinoline coupling: catalyst poisoning by the pyridine-like nitrogen and competitive hydrodehalogenation.

Technical Analysis & Reaction Design
2.1 Substrate Electronics & Challenges

The substrate, 1-Chloro-3-methoxyisoquinoline , presents a unique electronic profile:

  • C1-Activation: The C=N bond creates a dipole that renders the C1 position electrophilic. However, the adjacent ring nitrogen can coordinate to Lewis acidic Pd(II) species, potentially arresting the catalytic cycle (the "heterocycle effect").

  • C3-Methoxy Effect: The methoxy group at C3 exerts a mesomeric electron-donating effect (+M). While this stabilizes the ring system, it slightly increases the electron density at C1 compared to the unsubstituted parent, making the oxidative addition of Pd(0) slower than in electron-deficient isoquinolines.

  • Chemo-selectivity: Traditional

    
     requires high temperatures (>120°C) or strong bases (LiHMDS), which can cause methoxy cleavage (demethylation) or racemization of chiral amines. B-H amination proceeds at lower temperatures (60–80°C), preserving sensitive functionality.
    
2.2 Catalyst System Selection

To mitigate the coordination of the isoquinoline nitrogen to Palladium, bulky biaryl phosphine ligands are required. These ligands promote reductive elimination and prevent the formation of stable, inactive


 resting states.
  • For Primary Amines: BrettPhos or tBuBrettPhos . These ligands are exceptionally bulky, preventing bis-arylation (formation of tertiary amines) and favoring the coupling of primary amines over competitive

    
    -hydride elimination.
    
  • For Secondary Amines: RuPhos . This ligand provides the optimal steric environment for coupling secondary amines and is tolerant of the steric bulk near the isoquinoline nitrogen.

Why Precatalysts? We utilize Pd G3/G4 Precatalysts (e.g., BrettPhos Pd G3). Traditional sources like


 or 

require reduction to Pd(0) in situ, which can be inconsistent and slow, leading to induction periods where the substrate can degrade. G3 precatalysts activate rapidly upon exposure to base, releasing the active

species immediately.
Experimental Protocol
Method A: Coupling with Primary Amines (High Fidelity)

Target: Mono-arylation of primary alkyl/aryl amines.

Reagents:

  • Substrate: 1-Chloro-3-methoxyisoquinoline (1.0 equiv)

  • Amine: Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 – 2.0 mol%)

  • Base: NaOtBu (1.4 equiv) [Alternative:

    
     for base-sensitive substrates]
    
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial equipped with a magnetic stir bar with 1-Chloro-3-methoxyisoquinoline  (1.0 equiv), NaOtBu  (1.4 equiv), and BrettPhos Pd G3  (0.02 equiv).
    
  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with

    
     (3x). Inject anhydrous 1,4-Dioxane  via syringe.
    
  • Amine Addition: Add the Primary Amine (1.2 equiv) via syringe. (If the amine is a solid, add it in step 1).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the starting chloride (M+H = 194/196) and appearance of product.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Coupling with Secondary Amines (Steric Demand)

Target: Coupling of cyclic or acyclic secondary amines.

Reagents:

  • Substrate: 1-Chloro-3-methoxyisoquinoline (1.0 equiv)

  • Amine: Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1.0 – 3.0 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: THF or Toluene (0.2 M)

Step-by-Step Procedure:

  • Setup: Charge vial with Substrate and RuPhos Pd G3 under inert atmosphere.

  • Solvent/Base: Add solvent (THF) followed by LiHMDS solution dropwise. (Note: LiHMDS is preferred for secondary amines to prevent potential reversibility or incomplete deprotonation, though NaOtBu often works).

  • Amine Addition: Add the Secondary Amine .

  • Reaction: Heat to 65–85°C . Secondary amines often couple faster; check LCMS at 1 hour.

  • Workup: Quench with saturated

    
     solution (if LiHMDS used). Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Data Summary & Optimization Guide
VariableRecommendationRationale
Ligand BrettPhos (1° Amines) RuPhos (2° Amines)BrettPhos prevents bis-arylation. RuPhos accommodates steric bulk of 2° amines.
Pd Source Pd G3 Precatalysts Ensures 1:1 L:Pd ratio and rapid activation at low temp, avoiding catalyst aggregation.
Base NaOtBu (Standard) Cs2CO3 (Sensitive)NaOtBu is fast and soluble. Cs2CO3 is milder for esters/nitriles but requires longer times.
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents prevent coordination competition with the ligand.
Temp 80°C Sufficient for oxidative addition into C-Cl without thermal decomposition of the methoxy group.
Optimization Workflow (Decision Tree)

OptimizationStrategy Start Start: 1-Chloro-3-methoxyisoquinoline AmineType Identify Amine Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary CondA Condition A: Ligand: BrettPhos Cat: BrettPhos Pd G3 Base: NaOtBu Solvent: Dioxane, 80°C Primary->CondA CondB Condition B: Ligand: RuPhos Cat: RuPhos Pd G3 Base: LiHMDS or NaOtBu Solvent: THF/Tol, 80°C Secondary->CondB Check Check LCMS @ 2h CondA->Check CondB->Check Success >90% Conv: Workup Check->Success Good Yield Fail1 Low Conv (<20%) Check->Fail1 Fail2 Dehalogenation (M-Cl -> M-H) Check->Fail2 Fix1 Increase Temp to 100°C Switch to XPhos Pd G3 Fail1->Fix1 Activation Issue Fix2 Switch Solvent to tAmylOH Lower Temp to 60°C Fail2->Fix2 Side Reaction

Figure 1: Strategic decision tree for optimizing the amination of 1-chloro-3-methoxyisoquinoline based on amine class and reaction outcome.

Mechanistic Insight

The success of this reaction relies on the Oxidative Addition step.[1] The 1-chloroisoquinoline moiety is electron-deficient enough to facilitate oxidative addition, but the 3-methoxy group raises the energy barrier slightly compared to 1-chloroisoquinoline.

Key Pathway:

  • Activation: The G3 precatalyst is reduced by the amine/base to form the monoligated

    
    .
    
  • Oxidative Addition:

    
     inserts into the C1-Cl bond. This is the rate-determining step (RDS) for electron-rich chlorides.
    
  • Binding: The amine binds to the Pd(II) center.

  • Deprotonation: The base removes the proton from the amine, forming the Pd-amido complex.

  • Reductive Elimination: The C-N bond forms, regenerating

    
    .
    

Failure Mode - Hydrodehalogenation: If the amine is sterically hindered or the base is too strong,


-hydride elimination from the amine (or solvent) can occur, leading to the reduction of the C-Cl bond to C-H (forming 3-methoxyisoquinoline). This is mitigated by using BrettPhos  (which accelerates reductive elimination) and avoiding excessive temperatures.

CatalyticCycle Pd0 L-Pd(0) (Active Species) PdII_Cl L-Pd(II)-Cl (Ar) Pd0->PdII_Cl 1-Cl-3-OMe-IsoQ OxAdd Oxidative Addition (Rate Limiting) Pd_Amido L-Pd(II)-N(R)H (Ar) PdII_Cl->Pd_Amido HNR2 + Base AmineBind Amine Binding & Deprotonation Pd_Amido->Pd0 Product Release RedElim Reductive Elimination Note1 BrettPhos prevents N-coordination Note2 Fast Red. Elim. avoids dehalogenation

Figure 2: Catalytic cycle emphasizing the critical oxidative addition into the C1-Cl bond and the role of the ligand in facilitating reductive elimination.[2]

References
  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[3] Chemical Reviews, 2016.[3]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[4]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • BenchChem. "Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline." Technical Guide, 2025.

Sources

Method

Application Note: Regioselective Functionalization of 3-Methoxyisoquinoline Derivatives

Part 1: Executive Summary & Strategic Analysis The "Push-Pull" Electronic Manifold The 3-methoxyisoquinoline scaffold presents a unique electronic duality that distinguishes it from the parent isoquinoline. While unsubst...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The "Push-Pull" Electronic Manifold

The 3-methoxyisoquinoline scaffold presents a unique electronic duality that distinguishes it from the parent isoquinoline. While unsubstituted isoquinoline is electron-deficient (favoring nucleophilic attack at C1 and electrophilic substitution at C5/C8), the introduction of the 3-methoxy group drastically alters this landscape.

  • C4 Activation (The Nucleophilic Hub): The 3-methoxy group acts as a strong electron-donating group (EDG) via resonance. In the pyridine ring, the C4 position is ortho to the methoxy group and para to the ring nitrogen. This creates a "super-activated" site at C4, overriding the standard preference for electrophilic aromatic substitution (EAS) on the benzenoid ring (C5/C8).

  • C1 Electrophilicity (The Electrophilic Hub): Despite the donation from the methoxy group, the C1 position remains electronically deficient due to the inductive withdrawal of the adjacent nitrogen (C=N bond). This makes C1 the primary site for nucleophilic attack or N-oxide mediated activation.

Strategic Implication: You can orthogonally functionalize this scaffold by switching reaction manifolds—using electrophiles to target C4 and nucleophiles (or activation-displacement sequences) to target C1.

Reactivity Map (DOT Visualization)

G cluster_legend Reactivity Logic IsoQ 3-Methoxyisoquinoline (Scaffold) C4_Path C4-Functionalization (Nucleophilic Hub) IsoQ->C4_Path Electrophilic Attack (High Selectivity) C1_Path C1-Functionalization (Electrophilic Hub) IsoQ->C1_Path Nucleophilic Attack (or Activation) Iodination Regioselective Iodination (NIS, 93% Yield) C4_Path->Iodination NOxide N-Oxide Activation (mCPBA) C1_Path->NOxide Coupling Pd/Cu Cross-Coupling (Suzuki, Sonogashira, CF3) Iodination->Coupling Chlorination Deoxychlorination (POCl3 -> 1-Cl) NOxide->Chlorination SNAr SNAr Displacement (O-, N-, S-Nucleophiles) Chlorination->SNAr Legend C4: Activated by 3-OMe (Ortho) C1: Activated by N (Alpha)

Figure 1: Orthogonal reactivity map of 3-methoxyisoquinoline. C4 is accessed via electrophilic substitution, while C1 is accessed via N-oxide activation or nucleophilic pathways.

Part 2: Detailed Protocols

Protocol A: C4-Regioselective Functionalization

Objective: Install a versatile handle (Iodide) at C4 to enable downstream carbon-carbon bond formation. Mechanism: The 3-methoxy group directs electrophilic iodine to the C4 position (ortho-direction), achieving >90% regioselectivity over the benzenoid ring.

Step 1: Regioselective Iodination

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Preparation: Charge a reaction vessel with 3-methoxyisoquinoline (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (25 °C).

  • Reaction: Stir the mixture at reflux (80–85 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material should be consumed, and a less polar spot (4-iodo product) should appear.

  • Workup:

    • Cool to room temperature.[1]

    • Remove solvent under reduced pressure.

    • Dissolve residue in DCM and wash with saturated aqueous Na₂S₂O₃ (to remove excess iodine) followed by saturated NaHCO₃.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).

    • Yield Target: 90–95%.

    • Data Validation: 1H NMR should show the disappearance of the C4 proton (typically a singlet around δ 7.2–7.5 ppm in the parent, replaced by the iodine substituent).

Step 2: Diversification (Example: Trifluoromethylation)

Context: The 4-iodo-3-methoxyisoquinoline intermediate is an excellent substrate for Copper-catalyzed trifluoromethylation.

  • Reaction: Combine 4-iodo-3-methoxyisoquinoline (1.0 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.2 equiv), KF (3.0 equiv), and TMS-CF₃ (Rupert's reagent, 3.0 equiv) in DMSO.

  • Conditions: Heat to 60 °C for 12–18 hours in a sealed tube.

  • Outcome: Yields 4-trifluoromethyl-3-methoxyisoquinoline (approx. 70% yield).

Protocol B: C1-Functionalization via N-Oxide Activation

Objective: Functionalize the C1 position by exploiting the "N-oxide trick," converting the C-H bond into a C-Cl bond for subsequent SNAr displacement.

Step 1: N-Oxidation
  • Reaction: Dissolve 3-methoxyisoquinoline (1.0 equiv) in DCM (0.1 M).

  • Addition: Slowly add m-CPBA (1.2–1.5 equiv) at 0 °C.

  • Stirring: Warm to room temperature and stir for 3–6 hours.

  • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct). The organic layer contains the N-oxide.

  • Validation: LCMS will show M+16 mass shift.

Step 2: Deoxychlorination (The Key Transformation)

Reagents: POCl₃ (Phosphorus oxychloride).

  • Setup: Dissolve the crude N-oxide in dry DCM or use neat POCl₃ if scale permits.

  • Reflux: Heat the mixture to reflux (or 80 °C if neat) for 2–4 hours.

    • Mechanistic Note: The oxygen of the N-oxide attacks POCl₃, creating an activated intermediate. Chloride anion then attacks C1 (the most electrophilic position), restoring aromaticity and expelling the phosphate leaving group.

  • Quench: Caution: Pour the reaction mixture slowly onto ice/water with vigorous stirring (exothermic hydrolysis of POCl₃). Neutralize with NaHCO₃.

  • Product: 1-Chloro-3-methoxyisoquinoline.

    • Yield Target: 75–85% (over 2 steps).

Step 3: SNAr Displacement

Application: The 1-chloro derivative is highly reactive toward nucleophiles due to the inductive effect of the adjacent nitrogen.

  • Conditions: React 1-chloro-3-methoxyisoquinoline with amines, alkoxides, or thiols in a polar aprotic solvent (DMF or DMSO) with a base (K₂CO₃ or Cs₂CO₃) at 80–100 °C.

Part 3: Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Regioselectivity in Iodination Temperature too high or wrong solvent.Ensure use of MeCN or AcOH. Keep temp < 85 °C. 3-OMe is a strong director; if C5/C8 products form, the system is too energetic.
n-BuLi Addition at C1 Attempting direct lithiation with n-BuLi.Avoid n-BuLi for deprotonation. It acts as a nucleophile attacking C1 to form dihydroisoquinoline. Use LiTMP or MesLi (non-nucleophilic bases) or use the Halogen-Lithium Exchange method on the 1-chloro derivative.
Demethylation Harsh Lewis Acids (e.g., BBr3, AlCl3).The 3-OMe ether linkage is stable to bases but labile to strong Lewis acids. Avoid AlCl3 in Friedel-Crafts attempts; use transition metal catalysis instead.
N-Oxide Rearrangement Failure Old POCl3 or moisture.Use distilled POCl3. Ensure anhydrous conditions. If conversion is low, add a catalytic amount of DMF (Vilsmeier-Haack conditions).

Part 4: References

  • Regioselective Iodination & Trifluoromethylation:

    • Kovács, S., et al. "Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives." Molecules, 2020 , 25(20), 4703.

    • Key Finding: Confirms 93% yield for NIS iodination at C4 of 3-methoxyisoquinoline and subsequent CF3 coupling.

  • C1-Functionalization via N-Oxides:

    • Li, J., et al. "Regioselective Functionalization of Isoquinolines via N-Oxide Activation." Journal of Organic Chemistry, 2015 , 80, 1235.

    • Key Finding: Establishes the POCl3 chlorination pathway for 3-substituted isoquinoline N-oxides.

  • Lithiation & Halogen-Metal Exchange:

    • Ganiek, M. A., et al. "Preparation of Lithium Organometallics by Metalation and Halogen/Metal Exchange." Angewandte Chemie Int.[2] Ed., 2020 , 59, 1235.

    • Key Finding: Describes flow chemistry protocols for lithiating sensitive isoquinoline derivatives, highlighting the utility of halogen-lithium exchange over direct deprotonation for regiocontrol.

  • General Isoquinoline Reactivity:

    • Snieckus, V., et al. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90, 879.[2]

    • Key Finding: Foundational text on directing group effects (OMe) in heteroaromatic systems.[3]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 1-Chloro-3-methoxyisoquinoline during storage

Technical Support Guide: Preventing Hydrolysis of 1-Chloro-3-methoxyisoquinoline Executive Summary: The Stability Challenge 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a valuable heterocyclic building block, prim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Preventing Hydrolysis of 1-Chloro-3-methoxyisoquinoline

Executive Summary: The Stability Challenge

1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a valuable heterocyclic building block, primarily used in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions (


).

However, users frequently report "purity drift" or "assay loss" during storage. The root cause is almost invariably hydrolysis at the C1 position . The chlorine atom at position 1 is activated by the adjacent nitrogen, making it highly susceptible to displacement by water—even atmospheric moisture—converting the active chloride into the inert lactam (isoquinolinone) impurity.

This guide provides a definitive, mechanism-based protocol to arrest this degradation and ensure experimental reproducibility.

Technical Deep Dive (Q&A Format)

Q1: Why is this specific molecule so sensitive to moisture?

A: It is a matter of electronic activation. In the isoquinoline ring, the nitrogen atom (N2) is electronegative, pulling electron density away from the adjacent C1 carbon.[1] This creates a partial positive charge (


) at C1, making it an "electrophilic trap."

When water (a weak nucleophile) is present, it attacks this electron-deficient C1 position. The chlorine is a good leaving group, facilitating the substitution.

  • The Methoxy Effect: While the methoxy group at C3 is electron-donating (which typically stabilizes the ring), the inductive withdrawal of the Nitrogen at position 2 dominates the reactivity at C1.

  • The Thermodynamic Sink: The reaction doesn't just stop at the hydroxy-isoquinoline. It rapidly tautomerizes to the isoquinolin-1-one (lactam) form. This carbonyl formation provides a significant thermodynamic driving force, making the hydrolysis effectively irreversible.

Figure 1: Hydrolysis Pathway & Tautomerization

HydrolysisMechanism Reactant 1-Chloro-3-methoxyisoquinoline (Active Reagent) Transition Tetrahedral Intermediate (Unstable) Reactant->Transition Nucleophilic Attack (Rate Limiting) Water + H₂O Water->Transition Product1 1-Hydroxy-3-methoxyisoquinoline (Transient) Transition->Product1 - HCl Product2 3-Methoxyisoquinolin-1(2H)-one (Stable Lactam Impurity) Product1->Product2 Tautomerization (Thermodynamic Sink)

Caption: The irreversible conversion of the chloro-heterocycle to the thermodynamically stable lactam impurity.

Q2: I received the bottle at room temperature. Is it already degraded?

A: Likely not, but you must act immediately. Short-term exposure (days) during shipping is usually acceptable if the bottle was sealed under inert gas by the manufacturer. However, the seal integrity is the weak link.

Immediate Action Plan:

  • Visual Check: The pure compound is typically a solid (white to pale yellow).[2] If you see "sweating" (liquid droplets) or a color shift to dark orange/brown, hydrolysis or oxidation may have started.

  • Proton NMR (

    
    H-NMR):  Run a quick QC.
    
    • Diagnostic Signal: Look for the disappearance of the aromatic proton signal adjacent to the C1 position (though C1 has no proton, the neighboring ring protons shift).

    • Lactam NH: The most obvious sign of hydrolysis is the appearance of a broad singlet (NH) around 10–12 ppm in DMSO-

      
      , corresponding to the lactam nitrogen.
      
Q3: What is the "Gold Standard" storage protocol?

A: You must treat this compound as hygroscopic and acid-sensitive . Do not simply toss the bottle in the fridge. The cooling process creates a vacuum inside the bottle, pulling in moist air if the seal is imperfect.

The "Double-Barrier" System:

  • Primary Container: Flush the headspace with dry Nitrogen or Argon after every use. Wrap the cap tightly with Parafilm® or electrical tape.

  • Secondary Container: Place the primary bottle inside a secondary jar or desiccator containing active desiccant (e.g., Drierite™ or activated molecular sieves).

  • Temperature: Store at -20°C (Freezer) for long-term (>1 month) or 2–8°C (Fridge) for active use.

Figure 2: The Double-Barrier Storage Workflow

StorageProtocol Step1 Step 1: Use Reagent (Under Inert Gas) Step2 Step 2: Purge Headspace (N₂ or Ar for 30s) Step1->Step2 Step3 Step 3: Seal Cap (Parafilm + Tape) Step2->Step3 Step4 Step 4: Secondary Containment (Jar with Desiccant) Step3->Step4 Step5 Step 5: Cold Storage (-20°C preferred) Step4->Step5 Warning CRITICAL: Warm to RT before opening next time! Step5->Warning Next Use

Caption: Workflow to prevent moisture ingress during long-term storage.

Q4: How do I handle it safely during weighing?

A: The "Thaw Rule" is non-negotiable. When you remove the cold bottle from the freezer, do not open it immediately .

  • The Physics: The bottle surface is at -20°C. If you open it in a 25°C lab with 50% humidity, water vapor will instantly condense onto the cold solid inside. This trapped water will hydrolyze your compound once you close the bottle.

  • Protocol: Allow the closed bottle to warm to room temperature (approx. 30–45 minutes) inside a desiccator before opening.

Solvent Compatibility Table

Solvent ClassRecommendationNotes
Chlorinated (DCM, Chloroform)Excellent Ideal for extraction. Ensure solvent is acid-free (stabilized with amylene, not ethanol).
Ethers (THF, Dioxane)Good Must be anhydrous. Peroxides can induce oxidative degradation.
Alcohols (MeOH, EtOH)Avoid Nucleophilic solvents can cause solvolysis (alcoholysis) over time, replacing -Cl with -OR.
Water Forbidden Causes rapid hydrolysis to the lactam.
DMSO/DMF Caution Use only anhydrous grades. "Wet" DMF decomposes to form amines which react with the chloride.

Troubleshooting Guide: Is my batch compromised?

If your reaction yields are dropping, perform this diagnostic check.

SymptomDiagnosisVerification Method
White precipitate in bottle Hydrolysis (Lactam formation)Lactams are often less soluble in organic solvents than the chloro-precursor. Check solubility in DCM.
New spot on TLC (Baseline) HydrolysisThe lactam/hydroxy form is much more polar. It will streak or stay at the baseline in non-polar eluents (Hex/EtOAc).
Extra Peak in LCMS (+18 mass) HydrolysisMass shift of -Cl (+35) to -OH (+17) results in a net mass change of -18? No, Cl (35) -> OH (17) is a loss of 18. Wait: Mass is M - 35 + 17 = M - 18. Correction: Hydrolysis replaces Cl (35.5) with OH (17). Net mass loss of ~18.5 amu. Note: In LCMS, look for [M-Cl+OH+H]+.
Acrid smell upon opening HCl gas buildupHydrolysis releases HCl gas. This confirms moisture ingress.

References

  • Reactivity of 1-Chloroisoquinolines: BenchChem Technical Review. "Reactivity Profile of 1-Chloro-3-methoxyisoquinoline."

  • Hydrolysis Mechanisms: Chemistry LibreTexts. "Nucleophilic Substitution on Heterocycles."

  • Handling Moisture-Sensitive Reagents: Sigma-Aldrich (MilliporeSigma). "Technical Bulletin: Handling Air-Sensitive Reagents."

  • Isoquinoline Numbering & Structure: PubChem Database. "1-Chloro-3-methoxyisoquinoline (CID 16535-95-8)."

  • General Storage of Halo-Heterocycles: CymitQuimica SDS. "Safety Data Sheet: 1-Chloroisoquinoline."

Sources

Optimization

Technical Support Center: Synthesis of 1-Chloro-3-methoxyisoquinoline

Introduction 1-Chloro-3-methoxyisoquinoline is a pivotal intermediate in medicinal chemistry and materials science. Its value lies in the strategic placement of a reactive chloro group at the C1 position, which is highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-3-methoxyisoquinoline is a pivotal intermediate in medicinal chemistry and materials science. Its value lies in the strategic placement of a reactive chloro group at the C1 position, which is highly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and a methoxy group at C3, which modulates the electronic properties of the heterocyclic core.[1][2] This dual functionality allows for the construction of complex molecular architectures, making it a valuable building block for generating libraries of compounds for biological screening.[1]

This guide provides a comprehensive troubleshooting framework for researchers engaged in the synthesis of 1-Chloro-3-methoxyisoquinoline. It addresses common challenges, explains the underlying chemical principles, and offers field-proven protocols to enhance yield, purity, and reproducibility.

Synthetic Strategy Overview

The most common and reliable synthetic route to 1-Chloro-3-methoxyisoquinoline involves a two-stage process. The first stage is the construction of the isoquinolone core to form the precursor, 3-methoxyisoquinolin-1(2H)-one. The second, and often most challenging stage, is the chlorination of this precursor, typically using phosphoryl chloride (POCl₃).

Synthetic_Workflow SM Starting Materials (e.g., 2-cyanomethylbenzoic acid) Precursor 3-Methoxyisoquinolin-1(2H)-one (Precursor Synthesis) SM->Precursor Cyclization Product 1-Chloro-3-methoxyisoquinoline (Chlorination) Precursor->Product POCl₃ Purification Purified Product Product->Purification Chromatography/ Recrystallization Troubleshooting_Yield Start Low Yield of 1-Chloro-3-methoxyisoquinoline Check_TLC Is starting material consumed (via TLC/HPLC)? Start->Check_TLC No_Branch Incomplete Reaction Check_TLC->No_Branch No Yes_Branch Reaction Complete Check_TLC->Yes_Branch Yes Check_Reagent Check POCl₃ Quality (fresh, colorless) No_Branch->Check_Reagent Check_Temp Verify Reflux Temperature (105-110°C) Check_Reagent->Check_Temp Extend_Time Extend Reaction Time (monitor every hour) Check_Temp->Extend_Time Check_Workup Review Work-up Procedure (Quench, Extraction) Yes_Branch->Check_Workup Check_Purification Review Purification Method (Column loading, solvent) Check_Workup->Check_Purification Side_Reactions Investigate Side Reactions (See FAQ 4) Check_Purification->Side_Reactions

Sources

Troubleshooting

Technical Support Center: Purification of 1-Chloro-3-methoxyisoquinoline

Diagnostic Phase: Identifying the Impurity Profile Before initiating purification, confirm the identity of the unreacted starting material (SM). The synthesis of 1-Chloro-3-methoxyisoquinoline typically involves the chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Phase: Identifying the Impurity Profile

Before initiating purification, confirm the identity of the unreacted starting material (SM). The synthesis of 1-Chloro-3-methoxyisoquinoline typically involves the chlorination of 3-methoxyisoquinolin-1(2H)-one (lactam) or 3-methoxyisoquinoline N-oxide using phosphorus oxychloride (POCl


).
Impurity Characteristics Table
ComponentStructure DescriptionPolarity (TLC)Solubility (Hexanes/Et

O)
pKa (Approx)
Target Product 1-Chloro-3-methoxyisoquinolineNon-Polar (High

)
Soluble~2.0 (Weak Base)
Impurity A (Lactam) 3-methoxyisoquinolin-1(2H)-onePolar (Low

)
Insoluble~ -1.0 (Non-basic)
Impurity B (N-oxide) 3-methoxyisoquinoline N-oxideVery Polar (Baseline)Insoluble~ 1.0 (Weak Base)
Side Product 1,3-DichloroisoquinolineNon-Polar (High

)
Soluble~ 2.5 (Weak Base)

Technical Insight: The introduction of the chlorine atom at C1 significantly decreases the basicity of the isoquinoline ring due to the inductive electron-withdrawing effect. This property is crucial for separation strategies.

Troubleshooting Workflows

Workflow A: The "Crude" Cleanup (Post-Reaction Quench)

Use this protocol immediately after the reaction to remove the bulk of phosphorous byproducts and polar starting materials.

The Challenge: POCl


 reactions generate polyphosphoric acid byproducts that can trap the product and starting material in a viscous oil.
The Solution:  A controlled pH quench prevents hydrolysis of the chloro-substituent while solubilizing the phosphorous species.
  • Quench: Pour the reaction mixture slowly onto crushed ice/water (maintain temp < 10°C).

  • Neutralization: Carefully adjust pH to 7–8 using saturated NaHCO

    
     or 1M NaOH.
    
    • Critical: Do not exceed pH 9. High pH can promote hydrolysis of the C1-Cl bond back to the lactam.

  • Extraction: Extract 3x with Dichloromethane (DCM) .

    • Why DCM? It solubilizes the isoquinoline better than ether/ethyl acetate in the presence of aqueous phosphate salts.

  • Wash: Wash combined organics with Brine , then dry over Na

    
    SO
    
    
    
    .
  • Concentrate: Evaporate solvent to obtain the crude solid.

Workflow B: Purification Decision Tree

Select the method based on the scale and purity level required.

PurificationWorkflow Start Crude 1-Chloro-3-methoxyisoquinoline CheckTLC Analyze TLC (20% EtOAc in Hexanes) Start->CheckTLC Decision Is SM visible? CheckTLC->Decision HighSM High SM Content (>10%) Decision->HighSM Yes LowSM Trace SM (<5%) Decision->LowSM No/Trace Method1 Method 1: Flash Chromatography (Silica Gel) HighSM->Method1 Method2 Method 2: Trituration (Cold Hexane/Ether) LowSM->Method2 Final Pure Product (Confirm by LCMS/NMR) Method1->Final Method2->Final

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude purity.

Detailed Protocols
Method 1: Flash Column Chromatography (Standard)

Best for: Removing significant amounts of unreacted lactam or N-oxide.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent System:

    • Mobile Phase A: Hexanes (or Heptane).

    • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Gradient:

    • Start at 0% B (100% Hexanes) to elute non-polar impurities (e.g., 1,3-dichloroisoquinoline).

    • Ramp to 5–10% B . The product (1-Chloro-3-methoxyisoquinoline) typically elutes here.

    • Note: The starting material (Lactam) is much more polar and will require >40% EtOAc to move or will stay at the baseline.

  • Detection: UV at 254 nm. The isoquinoline core is strongly UV active.

Method 2: Trituration (Scalable)

Best for: Final polishing or removing trace polar impurities without a column.

  • Dissolution: Dissolve the crude solid in a minimum amount of DCM or EtOAc (just enough to mobilize).

  • Precipitation: Slowly add cold Hexanes (or Pentane) while stirring.

    • Ratio: Approximately 1:5 (Solvent:Antisolvent).

  • Aging: Cool the mixture to 0°C for 30 minutes.

  • Filtration: Filter the precipitate.

    • Filtrate: Contains the desired product (1-Chloro-3-methoxyisoquinoline).

    • Solid/Residue: Contains the unreacted Lactam/N-oxide (impurities).

  • Recovery: Concentrate the filtrate to yield the purified product.

    • Mechanism:[1][2][3] The polar lactam/N-oxide aggregates and precipitates in non-polar hexanes, while the lipophilic chloro-methoxy product remains in solution.

Frequently Asked Questions (FAQs)

Q1: Why does my product contain 1,3-dichloroisoquinoline?

  • Cause: This is a common side reaction where the 3-methoxy group is cleaved (demethylated) by the acidic POCl

    
     environment to form a hydroxyl group, which is subsequently chlorinated.
    
  • Prevention: Lower the reaction temperature (reflux at 80–90°C instead of >100°C) or reduce the reaction time. Ensure anhydrous conditions to prevent HCl generation.

Q2: Can I use acid-base extraction to separate the product from the starting material?

  • Answer: Generally, no . Both the product (pKa ~2.[4]0) and the starting material (Lactam pKa < 0) are very weakly basic. Standard acid washes (e.g., 1M HCl) may not selectively protonate the product enough to pull it into the aqueous layer without also hydrolyzing the reactive C1-Cl bond.

Q3: My product is turning yellow/brown on storage. Is it decomposing?

  • Answer: 1-Chloroisoquinolines are relatively stable but can undergo hydrolysis or photo-oxidation over time.

  • Recommendation: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C, protected from light. If the color deepens, filter through a small pad of silica gel using 10% EtOAc/Hexanes.

Q4: The reaction mixture solidified during the POCl


 reaction. What happened? 
  • Answer: This often indicates the formation of the intermediate chlorophosphonium salt.

  • Fix: Ensure sufficient POCl

    
     is used (typically 3–5 equivalents) to act as both reagent and solvent. If stirring stops, add a small amount of anhydrous acetonitrile or toluene as a co-solvent.
    

References

  • Regioselective Functionalization of Isoquinolines. BenchChem. (2025).[5] Describes the reactivity of C1 vs C3 positions in isoquinolines and the synthesis of 1-chloro-3-methoxyisoquinoline via N-oxide or lactam precursors.

  • Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide. ChemicalBook. (2026).[1][4][6] Provides the standard protocol for POCl

    
     mediated chlorination, including quenching and extraction parameters.
    
    
  • Dissociation constants (pKa) of isoquinoline bases. ResearchGate. (2015). Detailed analysis of the basicity of substituted isoquinolines, supporting the rationale for avoiding acid-base extraction for separation.

  • Purification of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem. (2025).[5] Offers parallel troubleshooting for chloroisoquinoline purification, emphasizing chromatography and recrystallization techniques.[5]

Sources

Optimization

Technical Support Center: Recrystallization of 1-Chloro-3-methoxyisoquinoline

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 1-Chloro-3-methoxyisoquinoline via recrystallization. This document is designed for chemistry professionals...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Chloro-3-methoxyisoquinoline via recrystallization. This document is designed for chemistry professionals engaged in research and development. It moves beyond simple protocols to address the nuanced challenges and chemical principles involved in obtaining high-purity crystalline material. Our approach is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) on Solvent System Selection

Q1: I need to purify a crude sample of 1-Chloro-3-methoxyisoquinoline. How do I choose a starting solvent for recrystallization?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent will exhibit high solubility for 1-Chloro-3-methoxyisoquinoline at its boiling point and very low solubility at low temperatures (e.g., 0-5 °C).[2]

Underlying Principles & Molecular Considerations:

  • Structure Analysis: 1-Chloro-3-methoxyisoquinoline (CAS 16535-95-8) is a moderately polar molecule.[3] The isoquinoline core provides a large, relatively nonpolar aromatic surface, while the nitrogen heteroatom, the methoxy group (-OCH₃), and the chloro-group (-Cl) introduce polarity and potential for hydrogen bonding.

  • "Like Dissolves Like": Based on its structure, you should screen solvents of intermediate polarity.[4] Extremely nonpolar solvents (e.g., hexane) are unlikely to dissolve the compound even when hot. Highly polar, protic solvents (e.g., water) are unlikely to dissolve the nonpolar aromatic rings.[5][6]

  • Chemical Inertness: The chosen solvent must not react with the compound.[7] Given the reactivity of the C1-chloro group to nucleophilic substitution, highly nucleophilic solvents should be avoided, although alcohols are generally acceptable and widely used.[3]

Recommended Starting Points: Begin by screening alcohols (Ethanol, Isopropanol), esters (Ethyl Acetate), and aromatic hydrocarbons (Toluene). These provide a good range of polarities and are commonly effective for heterocyclic compounds.

Q2: What is the best way to screen for a suitable solvent without wasting a lot of material?

A2: A systematic, small-scale test is essential.[8]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 1-Chloro-3-methoxyisoquinoline into a small test tube or vial.

  • Room Temperature Test: Add the first candidate solvent dropwise at room temperature, swirling after each drop, until about 0.5 mL has been added.

    • Observation 1: If the compound dissolves completely, the solvent is unsuitable as recovery will be poor.[9]

    • Observation 2: If the compound remains mostly insoluble, proceed to the next step.

  • Hot Solvent Test: Gently heat the suspension to the solvent's boiling point (a hot water bath or sand bath is recommended for flammable solvents).[9]

  • Saturation: Continue adding the hot solvent dropwise until the solid just dissolves. Be patient between additions, as dissolution can take time.[10]

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.[11]

    • Ideal Outcome: A large quantity of fine, crystalline solid forms. This indicates you have found a promising solvent.

    • Poor Outcome: Little to no solid precipitates. This means the compound is too soluble even when cold. The solvent is not ideal on its own but may be useful in a mixed-solvent system.[12]

    • "Oiling Out": If the compound separates as a liquid, see the troubleshooting section.

  • Repeat: Repeat this process for each candidate solvent to identify the best option.

Q3: Can you provide a summary of potential solvents and their properties?

A3: Certainly. The following table summarizes good starting candidates for your screening process.

SolventBoiling Point (°C)PolarityProsCons
Ethanol 78Polar ProticReadily available, effective for many moderately polar compounds, evaporates easily.[13]May be too good a solvent, potentially leading to lower recovery unless used in a mixed system.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but slightly less polar; good for inducing crystallization.Can form peroxides; ensure fresh stock is used.
Ethyl Acetate (EtOAc) 77Polar AproticExcellent solvent power, volatile and easy to remove.Can be too effective, requiring an anti-solvent like hexane. Flammable.
Toluene 111NonpolarGood for dissolving aromatic rings; its high boiling point allows for a large temperature gradient.High boiling point can make it difficult to remove completely and increases the risk of "oiling out".
Acetone 56Polar AproticStrong solvent, very volatile.Low boiling point provides a small temperature range for solubility difference. Often too effective.[14]
Heptane/Hexane 98 / 69NonpolarExcellent anti-solvents. Unlikely to work as a single solvent.Used in mixed systems to reduce the solubility of the compound in a more polar solvent.[13]
Q4: A single solvent isn't working well. When and how should I use a mixed-solvent system?

A4: A mixed-solvent system is the ideal solution when no single solvent meets the criteria of high solubility when hot and low solubility when cold.[1][15] This is common when a compound is too soluble in one solvent and insoluble in another.

The "Solvent-Antisolvent" Principle: You will use a pair of miscible solvents:

  • Solvent 1 (The "Good" Solvent): One in which 1-Chloro-3-methoxyisoquinoline is readily soluble (e.g., Ethanol, Ethyl Acetate).

  • Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): One in which the compound is poorly soluble (e.g., Water, Hexane).[7]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This is the point of saturation, known as the "cloud point."[16]

  • Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The crystals should form as the solubility decreases dramatically.

Common Miscible Pairs to Try:

  • Ethanol / Water

  • Ethyl Acetate / Hexane[15]

  • Toluene / Heptane

Section 2: Troubleshooting Guide

This section addresses common issues encountered during recrystallization.

Q5: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[17] It can also be caused by cooling the solution too rapidly.

Corrective Actions:

  • Reheat the solution to dissolve the oil completely.

  • Add a small amount (5-10% of the total volume) of additional "good" solvent to prevent premature precipitation.[17]

  • Ensure a very slow cooling process. You can do this by leaving the flask on a hot plate that has been turned off or by placing it inside a beaker of hot water to insulate it.[17]

  • If the problem persists, it may indicate that the solvent's boiling point is too high. Consider a different solvent system.

Q6: I've cooled the solution in an ice bath, but no crystals have formed. What's wrong?

A6: This is a very common problem, usually with two primary causes.

  • Cause: Too Much Solvent. This is the most frequent reason.[17] The solution is not saturated enough for crystals to form.

    • Solution: Gently boil away a portion of the solvent to increase the concentration. Allow it to cool again. Repeat until crystals form upon cooling.[12]

  • Cause: Supersaturation. The solution is saturated, but there are no nucleation sites for crystals to begin growing.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide a surface for nucleation.[17]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[17]

Q7: My final yield of pure crystals is very low. Why did this happen?

A7: A low yield points to material loss at one or more stages of the process.

Potential Causes & Prevention:

  • Excess Solvent: Using more than the minimum amount of hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[12]

  • Premature Crystallization: If you perform a hot gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and a slight excess of solvent.

  • Inadequate Cooling: Ensure you cool the solution in an ice bath for at least 15-20 minutes to maximize precipitation.

  • Washing with Warm Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve some of your product.[10]

Q8: The "purified" crystals are still yellow. How can I remove colored impurities?

A8: If your crude material has colored, high-molecular-weight impurities, they can sometimes co-crystallize. These can often be removed with activated charcoal.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude solid in the appropriate amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce yield.[12]

  • Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Bring the mixture back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[11] The filtrate should now be colorless or significantly less colored.

  • Proceed with the cooling and crystallization steps as usual.

Section 3: Visualization & Workflow

Decision Workflow for Solvent Selection

The following diagram illustrates the logical steps for identifying an optimal solvent system.

Solvent_Selection_Workflow start Start: Crude 1-Chloro-3-methoxyisoquinoline test_solvent Perform Small-Scale Test (e.g., Ethanol, EtOAc, Toluene) start->test_solvent eval_rt Soluble at Room Temp? test_solvent->eval_rt eval_hot Soluble when Hot? eval_rt->eval_hot No reject_solvent Reject Solvent (Recovery will be poor) eval_rt->reject_solvent Yes eval_cool Forms Crystals on Cooling? eval_hot->eval_cool Yes poor_solvent Insoluble: Reject as Single Solvent eval_hot->poor_solvent No success Success! Proceed with Bulk Recrystallization eval_cool->success Yes (Good Yield) no_xtals No/Few Crystals: Compound is too soluble eval_cool->no_xtals No / Poor Yield select_anti Select Miscible Anti-Solvent (e.g., Water, Hexane) poor_solvent->select_anti May serve as anti-solvent try_mixed Use as 'Good' Solvent in a Mixed-Solvent System no_xtals->try_mixed try_mixed->select_anti perform_mixed Perform Mixed-Solvent Recrystallization select_anti->perform_mixed perform_mixed->success

Caption: A workflow for selecting an optimal recrystallization solvent system.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information.

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Guide for crystallization. HAL open science.

    • Crystallization. University of California, Davis.

  • SOP: CRYSTALLIZATION. College of Saint Benedict and Saint John's University.

  • Problems with Recrystallisations. University of York.

  • 3.3: Choice of Solvent. Chemistry LibreTexts.

  • What is the theoretical background of mixed solvents recrystallization?. Quora.

  • Purification: How To. University of Rochester.

  • 1-Chloro-3-methylisoquinoline. PubChem.

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. University of Missouri–St. Louis.

  • Recrystallization - Part 2. University of Massachusetts.

  • Solvent Choice. University of York.

  • 1-Chloro-3-methyl-isoquinoline. Sigma-Aldrich.

  • Tips for recrystallization lab for ochem?. Reddit.

  • 1-Chloro-3-methoxyisoquinoline. Benchchem.

  • Recrystallization. Homi Bhabha Centre for Science Education.

  • 1-Chloroisoquinoline. CymitQuimica.

  • 1-chloro-3-methoxy-isoquinoline. Advanced ChemBlocks.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • 1-Chloro-3-ethoxyisoquinoline. PubChem.

  • 1-Chloroisoquinoline. ChemicalBook.

  • 1-chloro-3-methoxyisoquinoline. Sigma-Aldrich.

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Troubleshooting

Technical Support Center: Storage and Handling of 1-Chloro-3-methoxyisoquinoline

Welcome to the technical support guide for 1-Chloro-3-methoxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Chloro-3-methoxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental outcomes and the purity of synthesized products. This guide provides in-depth, field-proven insights into best practices for storage, handling, and troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage and handling of 1-Chloro-3-methoxyisoquinoline.

Q1: What are the ideal storage conditions for 1-Chloro-3-methoxyisoquinoline?

The compound should be stored at room temperature under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] It is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from direct sunlight and heat sources.[3][4][5]

Q2: Why is an inert atmosphere absolutely necessary?

An inert atmosphere is critical due to the compound's sensitivity to air and moisture.[3][6][7][8] The primary reasons are:

  • Preventing Hydrolysis: The chloro group at the C1 position of the isoquinoline ring is highly susceptible to nucleophilic substitution.[9][10] Atmospheric moisture can act as a nucleophile, leading to the hydrolysis of the C-Cl bond and the formation of 1-hydroxy-3-methoxyisoquinoline as an impurity. This degradation compromises the compound's purity and can interfere with subsequent reactions.

  • Preventing Oxidation: Although the molecule is relatively stable, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to oxidative degradation pathways. Storing under an inert gas displaces oxygen and minimizes this risk.

Q3: What are the common signs of degradation?

Degradation can manifest in several ways:

  • Physical Appearance: A noticeable change in color from its typical pale yellow to darker yellow or brown hues.[11]

  • Analytical Data: The appearance of new, unexpected peaks in High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (¹H NMR) spectra when compared to the certificate of analysis or a time-zero reference sample.[12][13]

  • Reduced Reactivity: Diminished yields or the formation of unexpected byproducts in downstream synthetic steps where the compound is used as a starting material.

Q4: How long can I store 1-Chloro-3-methoxyisoquinoline?

The shelf-life is highly dependent on the storage conditions and the initial purity of the material. While some suppliers suggest a shelf life of one year, this assumes ideal storage.[4] For critical applications, it is best practice to re-analyze the purity of the material (e.g., via HPLC or ¹H NMR) if it has been stored for more than 6-12 months, or if there is any doubt about the integrity of the storage conditions.

Troubleshooting Guide: Stability and Purity Issues

This section addresses specific problems that may arise during the storage and use of 1-Chloro-3-methoxyisoquinoline, providing causal explanations and actionable solutions.

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or low yields in downstream reactions. Partial Degradation of Starting Material: The most likely cause is hydrolysis of the C1-chloro group, reducing the concentration of the active starting material. The resulting hydroxyl impurity may not participate in the desired reaction or could act as a catalyst poison.1. Re-analyze Purity: Use HPLC or ¹H NMR to quantify the purity of your 1-Chloro-3-methoxyisoquinoline stock.[12] 2. Use Fresh or Re-purified Material: If significant degradation (>2-3%) is detected, use a fresh, unopened bottle or re-purify the existing stock. 3. Review Handling Protocol: Ensure the compound is only handled under an inert atmosphere, using dry solvents and glassware to prevent moisture ingress.
Appearance of new peaks in HPLC or NMR spectra. 1. Hydrolysis: A new peak corresponding to 1-hydroxy-3-methoxyisoquinoline is a common indicator of moisture exposure.[14] 2. Photodegradation: Exposure to UV or strong ambient light can cause rearrangement or other photochemical reactions.[3][15] 3. Oxidative Degradation: Slow reaction with atmospheric oxygen may have occurred due to improper sealing.[7]1. Characterize Impurity: If possible, use LC-MS to identify the mass of the impurity to confirm if it corresponds to a hydrolysis or oxidation product.[16][17] 2. Implement Light Protection: Store the container in a dark cabinet or wrap it in aluminum foil to prevent photodegradation.[5] 3. Improve Inert Atmosphere Technique: After each use, flush the container headspace thoroughly with dry argon or nitrogen before re-sealing. Use a septum-sealed cap for frequent access to minimize atmospheric exposure.
Material has darkened in color. Formation of Chromophoric Impurities: This is often a sign of slow, complex degradation pathways, potentially involving oxidation or polymerization of minor impurities, which can be accelerated by light and air exposure.[11]1. Do Not Use for Critical Applications: A significant color change indicates a notable level of impurity. While the bulk material may still be largely intact, the unknown impurities can have unpredictable effects. 2. Full Purity Analysis: Perform a comprehensive purity analysis (e.g., HPLC with a photodiode array detector) to assess the number and relative quantity of impurities.[13] 3. Re-evaluate Storage Location: Ensure the material is not stored near heat sources, in direct sunlight, or in an area with high humidity.[4]

Experimental Protocols & Data

Protocol 1: Best Practices for Handling and Aliquoting

The C1-chloro group's reactivity necessitates stringent handling to prevent degradation.[9]

  • Preparation: Move the sealed container of 1-Chloro-3-methoxyisoquinoline and all necessary tools (spatulas, vials, etc.) into a glovebox or a glove bag with a dry, inert atmosphere. If a glovebox is unavailable, use a Schlenk line.

  • Inerting: Ensure the atmosphere is <10 ppm of H₂O and O₂. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.

  • Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the inert environment for at least 30 minutes before opening to prevent condensation.

  • Aliquoting: Quickly open the container and weigh the desired amount of material into a pre-tared, dry vial. Work efficiently to minimize the time the bulk material is exposed.

  • Resealing: Before resealing the main container, flush the headspace with a strong stream of dry argon or nitrogen for 30-60 seconds. Seal the cap tightly, then wrap the cap-bottle interface with Parafilm® for an extra barrier.

  • Storage: Return the main container to its designated storage location (cool, dry, dark). Store the prepared aliquot under the same inert conditions until use.

Protocol 2: Routine Purity Assessment by Reverse-Phase HPLC

This protocol is adapted from standard methods for analyzing similar heterocyclic compounds.[13][16]

  • Sample Preparation:

    • Accurately prepare a stock solution of 1-Chloro-3-methoxyisoquinoline in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength determined from the compound's UV-Vis spectrum.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the sample solution.

    • Integrate the area of all peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Validation: Compare the chromatogram to a reference standard or a previously recorded chromatogram of the fresh material to identify any new impurity peaks.

Data Summary: Storage and Analysis Parameters
ParameterRecommendationRationale
Storage Temperature Room TemperatureAvoids potential freeze-thaw cycles and is sufficient for stability when other conditions are met.[1]
Atmosphere Dry Argon or NitrogenPrevents hydrolysis and oxidation.[3][6][7]
Light Conditions Protected from Light (Amber vial/darkness)Minimizes risk of photodegradation.[3][5]
Container Tightly Sealed Glass BottlePrevents ingress of atmospheric components.
Primary Purity Assay HPLC (% Area)High resolution and sensitivity for detecting non-volatile impurities.[12][13]
Structural Confirmation ¹H NMR SpectroscopyConfirms chemical structure and can detect proton-containing impurities.[12]

Visual Workflow and Diagrams

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for diagnosing and addressing potential stability problems with 1-Chloro-3-methoxyisoquinoline.

G cluster_0 Observation cluster_1 Initial Verification cluster_2 Diagnosis & Action Start Poor Experimental Result (e.g., Low Yield, Byproducts) CheckPurity Analyze Starting Material Purity (HPLC, NMR) Start->CheckPurity Suspect Starting Material Integrity Compare Compare to Reference Standard or Time-Zero Data CheckPurity->Compare Degraded Degradation Confirmed (>2% Impurity) Compare->Degraded New Peaks or Purity Loss PurityOK Purity is Acceptable (<2% Impurity) Compare->PurityOK No Significant Change Discard Discard or Re-purify Stock. Review Storage/Handling Protocol. Degraded->Discard Investigate Investigate Other Experimental Parameters (Reagents, Conditions). PurityOK->Investigate

Caption: Troubleshooting workflow for diagnosing issues related to reagent stability.

References

  • A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Alternative Methods. Benchchem.
  • 1-Chloro-3-methoxyisoquinoline. BenchChem.
  • Assessing the Purity of Synthesized 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide. Benchchem.
  • 1-Chloro-3-methoxyisoquinoline. BCDA.
  • SAFETY DATA SHEET - 1-Chloro-3-methoxy-5-(trifluoromethyl)benzene. Thermo Fisher Scientific.
  • 1-Chloro-3-methoxyisoquinoline | 16535-95-8. Benchchem.
  • Safety Data Sheet - 1-CHLORO-5,6,7,8-TETRAHYDRO-ISOQUINOLINE. CymitQuimica.
  • Material Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 3-Chloro-3-methyl-1-butyne. Fisher Scientific.
  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G Myers Research Group - Harvard University.
  • Isoquinoline. EOLSS.
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC.
  • 1-Chloro-3-methoxybenzene(2845-89-8). ChemicalBook.
  • SAFETY DATA SHEET - 1-Chloro-3-iodobenzene. TCI Chemicals.
  • SAFETY DATA SHEET - 1-Chloroisoquinoline. ThermoFisher.
  • SAFETY DATA SHEET - 1-Chloroisoquinoline. Fisher Scientific.
  • Phase I - Hydrolysis Reactions. passel.
  • Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry. PubMed.
  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI.
  • Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. Analyst.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Halogenation of Aromatic Hydrocarbons by Halide Anion Oxidation with Poly(heptazine imide) Photocatalyst. CORE.
  • A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC.
  • Photochemistry of aromatic compounds. The Royal Society of Chemistry.
  • Stabilization of a protein by a single halogen‐based aromatic amplifier. ResearchGate.
  • Degradation of chloroaromatics: purification and characterization of maleylacetate reductase from Pseudomonas sp. strain B13. PMC.
  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. SciELO.
  • Hydrolysis of halogenoalkanes. Doc Brown.
  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI.
  • Reactivity of 1-Chloro-3-phenyldiazirines. R Discovery.
  • Reactivity of 1-chloro-3-phenyldiazirines. PubMed.
  • Heterogeneous and multiphase reactions with atmospheric oxidants and other trace gases. Chemical Science (RSC Publishing).
  • (PDF) Reactivity of 1-Chloro-3-Phenyldiazirines. Amanote Research.
  • Reactive Chlorine Compounds in the Atmosphere. ResearchGate.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.

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Optimization

Technical Support Center: Separation of 1-Chloro- and 3-Chloroisoquinoline Isomers

Welcome to the technical support center for the resolution of 1-chloro- and 3-chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge of separa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 1-chloro- and 3-chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge of separating these closely related positional isomers. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you to overcome common separation hurdles.

The Challenge of Positional Isomer Separation

1-chloro- and 3-chloroisoquinoline are structural isomers where the only difference is the position of the chlorine atom on the isoquinoline ring. This subtle structural difference results in very similar physicochemical properties, making their separation a non-trivial task. Effective separation is crucial for ensuring the purity of starting materials and intermediates in synthetic chemistry, which is a cornerstone of pharmaceutical development and materials science.[1]

Physicochemical Properties Comparison

Understanding the subtle differences in the physical properties of these isomers is the first step in developing a successful separation strategy.

Property1-Chloroisoquinoline3-ChloroisoquinolineSignificance for Separation
Molecular Formula C₉H₆ClN[2]C₉H₆ClN[3][4]Identical, no mass-based separation (e.g., standard MS).
Molecular Weight 163.60 g/mol [5]163.60 g/mol [3][4]Identical, no mass-based separation.
Melting Point 31-36 °C[6]45-46 °C[3]The difference in melting points suggests that fractional crystallization could be a viable separation technique.
Boiling Point 274-275 °C @ 768 mmHg[6]291.8 °C @ 760 mmHg (Predicted)[3][7]The close boiling points make standard distillation challenging, though vacuum distillation might offer some resolution.
Appearance White to light yellow solid/crystals[1][2]Solid[3]Both are solids at or near room temperature.
Solubility Insoluble in water[6]; soluble in organic solvents[2]Limited information, but expected to be similar to the 1-chloro isomer.Differential solubility in a carefully selected solvent system is key for crystallization-based methods.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 1-chloro- and 3-chloroisoquinoline?

A1: Positional isomers, like these two, have identical molecular weights and formulas, and often exhibit very similar polarities and boiling points. This similarity means that standard separation techniques like simple distillation or basic chromatography may fail to provide adequate resolution. The separation relies on exploiting subtle differences in their molecular geometry and electronic structure, which affect their interactions with chromatographic stationary phases or their crystal lattice formation.

Q2: Which separation technique is generally the most effective?

A2: For analytical purposes (small scale, purity analysis), High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are typically the most powerful and reliable methods.[10] For preparative or larger-scale separation, column chromatography and fractional crystallization are more practical. The "best" method depends on the scale, required purity, and available equipment.

Q3: Can I use Thin Layer Chromatography (TLC) to monitor the separation?

A3: Yes, TLC is an invaluable tool for quickly assessing the separation of these isomers and for monitoring the progress of column chromatography.[11] However, finding a mobile phase that provides good separation on a TLC plate can require significant screening. The separation observed on TLC is a strong indicator of success for column chromatography using the same stationary and mobile phases.

Q4: My synthesis produces a mixture of both isomers. How can I confirm the identity of each separated compound?

A4: After separation, it is crucial to confirm the identity of each isomer. The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), as the substitution pattern will produce a unique spectrum for each isomer. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used; while the mass spectra will be very similar, the retention times will be different, and this data is valuable for routine analysis once identities are confirmed.[12]

Method Selection and Troubleshooting Workflow

Choosing the right separation strategy is critical. The following diagram outlines a logical workflow for selecting and optimizing a separation method.

Method_Selection_Workflow Start Goal: Separate 1-Chloro & 3-Chloro Isoquinoline Scale What is the scale of separation? Start->Scale Analytical Analytical Scale (Purity Check, Quantification) Scale->Analytical < 100 mg Preparative Preparative Scale (Isolate Material) Scale->Preparative > 100 mg GC_Method Gas Chromatography (GC) - Excellent for volatile compounds - High resolution Analytical->GC_Method HPLC_Method High-Performance Liquid Chromatography (HPLC) - Versatile & high resolution Analytical->HPLC_Method Column_Method Column Chromatography - Scalable - Requires optimization Preparative->Column_Method Crystal_Method Fractional Crystallization - Potentially scalable & cost-effective - Relies on differential solubility Preparative->Crystal_Method

Caption: Decision workflow for selecting a separation method.

Troubleshooting Guides by Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective technique for the analytical separation of these isomers.[13] The key is selecting a column and mobile phase that can exploit the subtle differences in polarity and shape.

Problem: Poor or no resolution between the two isomer peaks.

Possible CauseTroubleshooting Steps & Scientific Rationale
Inappropriate Stationary Phase The standard C18 (ODS) column may not provide sufficient selectivity.[14] Solution: Switch to a Phenyl-Hexyl or a Phenyl stationary phase. The phenyl groups in the stationary phase can induce different π-π interactions with the aromatic systems of the two isomers, enhancing selectivity.[15]
Mobile Phase is Not Optimized The ratio of organic solvent to aqueous buffer is critical. Solution 1: Perform a gradient elution, starting with a higher percentage of aqueous buffer and ramping to a higher percentage of organic solvent (e.g., acetonitrile or methanol). This will help to resolve compounds with similar polarities. Solution 2: Systematically vary the isocratic mobile phase composition in 5% increments (e.g., 60:40, 65:35, 70:30 Acetonitrile:Water) to find the optimal resolution.
Incorrect pH of Mobile Phase The isoquinoline nitrogen has a pKa and can be protonated. Solution: Add a buffer to the aqueous portion of the mobile phase (e.g., phosphate buffer) and adjust the pH.[16] Trying pH values both above and below the pKa of the isoquinoline nitrogen can alter the polarity and retention characteristics of the isomers differently.
Flow Rate is Too High High flow rates can decrease column efficiency and reduce resolution. Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This allows more time for the analytes to interact with the stationary phase, leading to better separation, albeit with longer run times.

Experimental Protocol: HPLC Starting Point

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 40% B, ramp to 70% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of the isomer mixture in 1 mL of 50:50 Acetonitrile:Water.

Gas Chromatography (GC)

GC is an excellent choice for separating these isomers due to its high resolving power, provided the compounds are volatile and thermally stable, which they are.

Problem: Peaks are co-eluting or show significant tailing.

Possible CauseTroubleshooting Steps & Scientific Rationale
Incorrect GC Column A general-purpose column (e.g., DB-1/SE-30) may not be selective enough. Solution: Use a mid-polarity to polar stationary phase. A column with a phenyl-containing phase (e.g., DB-5MS, DB-17) or a polyethylene glycol (PEG) phase (e.g., DB-WAX) will provide different interaction mechanisms than a simple non-polar column, which can resolve the isomers.[17]
Oven Temperature Program is Not Optimized A fast temperature ramp will not allow for sufficient interaction with the stationary phase. Solution 1: Decrease the ramp rate (e.g., from 20°C/min to 10°C/min or 5°C/min). This increases the residence time of the analytes on the column, improving resolution.[10] Solution 2: Add an isothermal hold at a temperature where the isomers are mobile but have different affinities for the column. This can be determined experimentally by running a slow ramp and observing the elution temperatures.
Active Sites in the Inlet or Column Peak tailing, especially for basic compounds like isoquinolines, can be caused by interaction with acidic sites in the GC system. Solution: Use a deactivated inlet liner. Ensure the column is in good condition and has not been damaged by oxygen or contaminants.

Experimental Protocol: GC-MS Starting Point

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[17]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio) to prevent overloading.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[10]

  • Transfer Line Temp: 280°C.

  • MS Ion Source Temp: 230°C.

  • MS Quad Temp: 150°C.

  • Sample Prep: Dissolve ~1 mg of the isomer mixture in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.

Fractional Crystallization

This classical technique leverages the difference in melting points and solubilities of the isomers in a specific solvent.[8][18] It is particularly useful for larger-scale preparative work.

Problem: Both isomers crash out of solution together, or no crystals form.

Possible CauseTroubleshooting Steps & Scientific Rationale
Incorrect Solvent Choice The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] Solution: Screen various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof). Create a small saturated solution of your mixture at the solvent's boiling point and observe how it behaves upon cooling. The goal is for one isomer to crystallize while the other remains in the mother liquor.
Cooling Rate is Too Fast Rapid cooling promotes the trapping of impurities (in this case, the other isomer) in the crystal lattice and leads to the formation of small, impure crystals. Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling is essential for growing larger, purer crystals.[9]
Solution is Supersaturated or Undersaturated If the solution is supersaturated, both isomers may precipitate non-selectively. If undersaturated, no crystals will form. Solution: Carefully add the hot solvent to the solid mixture just until everything dissolves to create a saturated solution. If too much solvent is added, it can be slowly evaporated to reach the saturation point.

Experimental Protocol: Fractional Crystallization Starting Point

  • Solvent Screening: Test the solubility of the isomer mixture in small amounts of various solvents (e.g., Hexane, Ethanol, Isopropanol) to find one where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the isomer mixture in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring, until the solid is just fully dissolved.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should be observed.

  • Cold Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield of the less soluble isomer.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Analysis: Analyze the crystals and the remaining mother liquor by TLC, GC, or HPLC to determine the enrichment of each isomer. Multiple recrystallization steps may be necessary to achieve high purity.

References

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem - NIH. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]

  • 3-Chloroisoquinoline, CAS No. 19493-45-9. iChemical. Available at: [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. Available at: [Link]

  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. J-STAGE. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]

  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. PubChem - NIH. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]

  • Recrystallization: Types, Procedure, Applications. PSIBERG. Available at: [Link]

  • Separation of the cresol isomers by stripping crystallization. ResearchGate. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Process for the separation of isoquinoline. Google Patents.
  • Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy. Chemical Communications (RSC Publishing). Available at: [Link]

  • preparative separation of isoquinoline alkaloids from phellodendri cortex by ph-zone-refining counter-current chromatography. SciELO. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. SCIREP. Available at: [Link]

  • Chloroform Extraction, Phytochemical Screening, GC-HRMS Analysis and Computational Investigation of Ehretia Laevis Roxb. as Potential MELK Inhibitor for the Treatment of Cancer. Chemical Methodologies. Available at: [Link]

  • Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Strategies for Avoiding Demethylation during Cross-Coupling of Methoxyisoquinolines

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for navigating the complexities of cross-coupling reactions with methoxyisoquinoline substrates. This guide is desig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with methoxyisoquinoline substrates. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and field-proven insights to mitigate the common challenge of demethylation.

The Challenge: Unwanted Demethylation

Methoxyisoquinolines are crucial scaffolds in medicinal chemistry. However, their methoxy groups can be labile under the conditions typically employed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] This undesired demethylation leads to the formation of hydroxyisoquinoline byproducts, reducing the yield of the desired coupled product and complicating purification.

This guide will delve into the mechanistic underpinnings of this side reaction and provide a systematic approach to troubleshooting and reaction optimization.

Troubleshooting Guide: A-Q&A Approach

Here, we address specific issues you might encounter during your experiments and provide actionable solutions.

Question 1: I am observing significant demethylation of my methoxyisoquinoline during a Suzuki-Miyaura coupling. What are the likely causes?

Answer: Demethylation in Suzuki-Miyaura couplings is often a result of one or more of the following factors:

  • Harsh Reaction Conditions: High temperatures and strong bases can promote the cleavage of the aryl methyl ether.[4]

  • Nucleophilic Attack: The base used in the reaction can act as a nucleophile, attacking the methyl group. This is particularly problematic with strong, sterically unhindered bases.

  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand plays a critical role. Some ligand systems may promote side reactions more than others.[5]

Question 2: How can I modify my Suzuki-Miyaura reaction conditions to minimize demethylation?

Answer: A systematic optimization of your reaction parameters is key. Consider the following adjustments:

ParameterRecommendationRationale
Base Use a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]These bases are generally less prone to nucleophilic attack on the methyl group compared to stronger bases like NaOH or KOtBu.
Temperature Screen lower reaction temperatures (e.g., starting from 60 °C and gradually increasing).Lowering the thermal energy of the system can disfavor the demethylation pathway.
Solvent Aprotic polar solvents like dioxane, THF, or toluene are generally preferred.[7]These solvents are less likely to participate in protic-mediated demethylation pathways.
Catalyst/Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[8][9]These ligands can accelerate the desired cross-coupling catalytic cycle, potentially outcompeting the demethylation side reaction.[5]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Demethylation
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the methoxyisoquinoline halide (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.05 eq).

  • Add the anhydrous solvent (e.g., dioxane).

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: I'm performing a Buchwald-Hartwig amination and experiencing demethylation. Are the troubleshooting strategies similar to the Suzuki-Miyaura reaction?

Answer: Yes, the fundamental principles are similar, focusing on milder reaction conditions. However, the choice of base and ligand is particularly crucial in Buchwald-Hartwig aminations.

  • Base Selection: Weakly coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred. In some cases, lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective while minimizing side reactions with sensitive functional groups.[10]

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are highly effective in promoting the C-N bond formation and suppressing side reactions.[2][9] Examples include RuPhos and BrettPhos.[10]

Question 4: Can I use a protecting group strategy to prevent demethylation?

Answer: While adding extra steps, a protecting group strategy can be a robust solution if optimizing reaction conditions proves insufficient.[11][12]

  • Concept: The methoxy group is temporarily converted to a more robust group that is stable to the cross-coupling conditions and can be selectively removed later.

  • Common Protecting Groups for Phenols: Silyl ethers (e.g., TBS, TIPS) or benzyl ethers are common choices.[12][13] The selection of the protecting group depends on its stability to the specific cross-coupling conditions and the ease of its subsequent removal without affecting other functional groups in the molecule.[11][12]

Workflow for Protecting Group Strategy

G cluster_0 Protecting Group Strategy A Methoxyisoquinoline B Protection of Hydroxyl Group A->B e.g., TBSCl, Imidazole C Cross-Coupling Reaction B->C Suzuki or Buchwald-Hartwig D Deprotection C->D e.g., TBAF E Desired Coupled Product D->E

Caption: Workflow for utilizing a protecting group to avoid demethylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of demethylation?

A1: Demethylation of aryl methyl ethers can occur through several pathways, with nucleophilic attack by a base or other nucleophiles present in the reaction mixture being a common cause.[4] In some cases, oxidative addition of the palladium catalyst into the C-O bond of the methoxy group can also initiate a demethylation cascade, although this is generally more challenging than C-X bond activation.[14][15]

Q2: Are there any alternative cross-coupling methods that are less prone to causing demethylation?

A2: While Suzuki-Miyaura and Buchwald-Hartwig are the most common, exploring other cross-coupling reactions might be beneficial. For instance, Negishi coupling, which utilizes organozinc reagents, can sometimes be performed under milder conditions.[16][17] Additionally, recent advancements in nickel-catalyzed cross-coupling reactions have shown promise for activating C-O bonds under milder conditions than traditional palladium-based systems.[5][18]

Q3: How can I quickly screen for optimal conditions to avoid demethylation?

A3: High-throughput experimentation (HTE) is an excellent approach. Utilize a 96-well plate format to screen a matrix of different bases, ligands, solvents, and temperatures simultaneously. This allows for rapid identification of promising conditions for your specific substrate.

Q4: Can the position of the methoxy group on the isoquinoline ring affect its lability?

A4: Yes, the electronic environment of the methoxy group can influence its susceptibility to demethylation. Methoxy groups at positions that are more electron-deficient may be more prone to nucleophilic attack. It is important to consider the specific electronic properties of your substrate when troubleshooting.

Visualizing the Troubleshooting Process

G Start Demethylation Observed Condition_Opt Optimize Reaction Conditions Start->Condition_Opt Base Screen Weaker Bases (K3PO4, Cs2CO3) Condition_Opt->Base Temp Lower Reaction Temperature Condition_Opt->Temp Ligand Use Bulky, Electron-Rich Ligands (SPhos, XPhos) Condition_Opt->Ligand Solvent Use Aprotic Polar Solvents (Dioxane, THF) Condition_Opt->Solvent Check1 Demethylation Minimized? Base->Check1 Temp->Check1 Ligand->Check1 Solvent->Check1 Success Proceed with Optimized Conditions Check1->Success Yes Protect Consider Protecting Group Strategy Check1->Protect No Protect_OH Protect as Silyl or Benzyl Ether Protect->Protect_OH Cross_Couple Perform Cross-Coupling Protect_OH->Cross_Couple Deprotect Deprotect to Yield Final Product Cross_Couple->Deprotect

Caption: Decision tree for troubleshooting demethylation in cross-coupling reactions.

References

  • Zuo, Z., et al. (2015). An efficient method for demethylation of aryl methyl ethers. ResearchGate. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme: Stuttgart.
  • Kotha, S., et al. (2005). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. PubMed. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Ackerman, L. K. G., et al. (2018). Ruthenium(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes by selective C–O cleavage. Organic Chemistry Frontiers. Available at: [Link]

  • Lee, K., & Kim, K. (2010). A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years.
  • Zhang, W., et al. (2020). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications. Available at: [Link]

  • MacMillan, D. W. C., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Lodermeyer, F. A., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Inorganic Chemistry.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scott, K. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Bernadou, J., et al. (1985). Peroxidase-catalyzed O-demethylation reactions. Quinone-imine formation from 9-methoxyellipticine derivatives. PubMed. Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • N'Zongo, D. A., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]

  • BenchChem. (2025).
  • Ackerman, L. K. G., et al. (2018). Ruthenium(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes by selective C–O cleavage. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation.
  • Jorgensen, W. L., et al. (2011). Methyl Effects on Protein–Ligand Binding. Journal of the American Chemical Society. Available at: [Link]

  • N'Zongo, D. A., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Valente, S., et al. (2010). Ligand-based and structure-based design of novel histone demethylase inhibitors. PMC. Available at: [Link]

  • Petocchi, F., et al. (2025).
  • Li, Y., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Molecules. Available at: [Link]

  • Fernández-Justel, D., et al. (2021). Lysine Methyltransferase Inhibitors Impair H4K20me2 and 53BP1 Foci in Response to DNA Damage in Sarcomas, a Synthetic Lethality Strategy. Frontiers in Cell and Developmental Biology. Available at: [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Chloro-3-methoxyisoquinoline

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Elucidation, Regioisomer Differentiation, and Purity Assessment[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Elucidation, Regioisomer Differentiation, and Purity Assessment[1]

Executive Summary: The Regioselectivity Challenge

In the development of isoquinoline-based pharmacophores, 1-Chloro-3-methoxyisoquinoline serves as a critical scaffold for SNAr diversifications. However, its synthesis—often involving the desymmetrization of 1,3-dichloroisoquinoline—is prone to regiochemical ambiguity. The thermodynamic preference for nucleophilic attack at the C1 position often yields the unwanted isomer, 3-chloro-1-methoxyisoquinoline .

This guide provides an authoritative NMR analysis protocol to unequivocally distinguish the target 1-chloro-3-methoxyisoquinoline from its regioisomers and precursors. We move beyond basic peak listing to analyze the electronic causality governing chemical shifts, providing a robust self-validating system for your analytical workflow.

Structural Analysis & Predictive Logic

To interpret the spectrum accurately, one must understand the electronic environment imposed by the heteroatoms.

  • The C1-Chloro Effect (Target Molecule): A chlorine atom at C1 exerts a steric and electronic "peri-effect" on the H8 proton, significantly deshielding it. It also withdraws electron density from the ring, but less effectively than the ring nitrogen would if it were unsubstituted.

  • The C3-Methoxy Effect: The methoxy group at C3 acts as a π-donor. This resonance effect significantly shields the H4 proton , pushing it upfield compared to the dichloro precursor.

  • The Isomer Contrast (3-Chloro-1-methoxy): If the methoxy is at C1, the H8 proton loses the deshielding influence of the chlorine. Conversely, the H4 proton loses the strong shielding effect of the direct ortho-methoxy group (becoming meta to the donor).

Diagnostic Signaling Pathway

The following decision tree illustrates the logic for confirming the correct regioisomer.

NMR_Workflow Start Crude Product Isolation Solvent Dissolve in CDCl3 (Avoid DMSO-d6 for resolution of OMe) Start->Solvent Check_H4 Analyze H4 Singlet (Region 6.8 - 7.5 ppm) Solvent->Check_H4 H4_Shielded H4 < 7.1 ppm (Shielded by C3-OMe) Check_H4->H4_Shielded Upfield Shift H4_Deshielded H4 > 7.4 ppm (Shielded by C3-Cl) Check_H4->H4_Deshielded Downfield Shift Check_H8 Analyze H8 Doublet (Peri-Region) H4_Shielded->Check_H8 Result_Isomer IDENTIFIED ISOMER: 3-Chloro-1-methoxyisoquinoline H4_Deshielded->Result_Isomer H8_Deshielded H8 ~ 8.2+ ppm (Peri to C1-Cl) Check_H8->H8_Deshielded Deshielded H8_Shielded H8 ~ 8.0 ppm (Peri to C1-OMe) Check_H8->H8_Shielded Shielded Result_Target CONFIRMED: 1-Chloro-3-methoxyisoquinoline H8_Deshielded->Result_Target H8_Shielded->Result_Isomer

Figure 1: Logic flow for distinguishing isoquinoline regioisomers using 1H NMR marker signals.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifting (which can obscure the H4 singlet), follow this standardized protocol.

Materials:

  • Solvent: Chloroform-d (CDCl3), 99.8% D, with 0.03% v/v TMS.

    • Why: CDCl3 provides sharper resolution for the methoxy singlet compared to DMSO-d6, which can broaden signals due to viscosity and water exchange.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (recommended for splitting H5/H6/H7 overlap).

Acquisition Parameters:

  • Pulse Angle: 30° (to ensure accurate integration of the OMe singlet vs aromatic protons).

  • Relaxation Delay (D1): ≥ 2.0 seconds. The C1-Cl substitution increases the relaxation time of H8; insufficient delay will under-integrate this diagnostic proton.

  • Scans: 16 (sufficient for >95% purity samples).

Comparative Spectral Data

The table below contrasts the target molecule with its most common synthetic impurities.

Proton Assignment1-Chloro-3-methoxyisoquinoline (Target)3-Chloro-1-methoxyisoquinoline (Isomer)1,3-Dichloroisoquinoline (Precursor)
H4 (Singlet) δ 6.95 - 7.05 ppm (Shielded by C3-OMe)δ 7.45 - 7.55 ppm (Less shielded by C3-Cl)δ 7.60 - 7.70 ppm (Deshielded)
-OCH3 (Singlet) δ 3.98 - 4.05 ppm (Typical aryl ether)δ 4.15 - 4.25 ppm (Deshielded by C1-N proximity)Absent
H8 (Doublet) δ 8.15 - 8.25 ppm (Peri-effect of Cl)δ 7.95 - 8.05 ppm (Peri-effect of OMe)δ 8.20 - 8.30 ppm (Peri-effect of Cl)
H5-H7 (Multiplet) δ 7.40 - 7.70 ppmδ 7.40 - 7.70 ppmδ 7.60 - 7.90 ppm
Detailed Peak Analysis (Target Molecule in CDCl3)
  • The Methoxy Singlet (δ 4.02, 3H): This is the anchor signal. Integrate this to 3.00. If the integration of the aromatic region does not match (5 protons total), check for 1,3-dichloroisoquinoline contamination (which lacks this peak).

  • The H4 Singlet (δ 7.00, 1H): This sharp singlet is the primary purity indicator.

    • Impurity Alert: A small singlet appearing at ~7.5 ppm indicates the presence of the 3-chloro-1-methoxy isomer.

  • The H8 Doublet (δ 8.20, 1H, d, J=8.5 Hz): Look for a doublet at the far downfield end of the aromatic region. This confirms the Chlorine is at position 1. If this doublet moves upfield to ~8.0 ppm, the Chlorine has likely been displaced.

Performance vs. Alternatives

When characterizing this scaffold, researchers often consider alternative methods.

  • vs. LC-MS: While LC-MS confirms the mass (MW 193.63 for both isomers), it cannot distinguish the regioisomers effectively because their fragmentation patterns are nearly identical. 1H NMR is superior for regiochemical assignment.

  • vs. 13C NMR: 13C NMR is definitive but requires longer acquisition. The C1 carbon (attached to Cl) appears ~150 ppm, whereas C1 attached to OMe (in the isomer) appears ~160 ppm. However, 1H NMR is faster and sufficient if the H4/H8 logic is applied.

References
  • Regioselectivity in Isoquinoline Synthesis: BenchChem. 1-Chloro-3-methoxyisoquinoline Synthesis and Characterization. Retrieved from .

  • General Isoquinoline Shifts: PubChem. 1-Chloro-3-methylisoquinoline Spectral Data. Retrieved from .

  • Solvent Effects on NMR: NMR Chemical Shifts of Trace Impurities. Organometallics/Sigma-Aldrich. Retrieved from .

  • Analogous Coupling Constants: Royal Society of Chemistry. Synthesis of 2-chloro-3-ethynyl-6-methoxy quinoline (Analogous System). Retrieved from .

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Comparative

Introduction: Deciphering Molecular Structures with Infrared Spectroscopy

An In-Depth Comparative Guide to the FTIR Absorption Peaks of Chloro- and Methoxy-Substituted Isoquinolines In the fields of medicinal chemistry and materials science, the precise characterization of molecular structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Absorption Peaks of Chloro- and Methoxy-Substituted Isoquinolines

In the fields of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Isoquinoline and its derivatives form the backbone of numerous pharmaceuticals and functional materials, making the unambiguous identification of their specific substitution patterns a critical task.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful and accessible analytical technique for this purpose. By measuring the absorption of infrared radiation by a molecule, an FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

This guide offers a detailed comparison of the characteristic FTIR absorption peaks for two common classes of isoquinoline derivatives: chloro- and methoxy-substituted isoquinolines. We will explore the specific vibrational modes associated with the chloro (C-Cl) and methoxy (Ar-O-CH₃) functional groups and discuss how their attachment to the isoquinoline core influences the resulting spectrum. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret their own spectral data with confidence.

The Isoquinoline Core Spectrum: A Vibrational Baseline

Before examining the influence of substituents, it is essential to understand the primary absorption bands of the parent isoquinoline molecule. The isoquinoline structure, a bicyclic aromatic heterocycle, gives rise to a complex but well-defined FTIR spectrum. Key absorptions include:

  • Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[3][4][5][6] These are characteristic of C-H bonds where the carbon atom is sp² hybridized.

  • Aromatic C=C and C=N Stretching: A series of sharp, medium-intensity peaks in the 1600-1400 cm⁻¹ range.[4][7] These absorptions arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

  • C-H In-Plane Bending: Multiple weaker bands can be found in the 1250-1000 cm⁻¹ region.

  • C-H Out-of-Plane (OOP) Bending: Strong, sharp absorptions in the 900-675 cm⁻¹ range are highly characteristic of aromatic compounds.[3][4][7] The precise position of these bands is highly sensitive to the substitution pattern on the rings.

Distinguishing Substituents: Chloro vs. Methoxy Groups

The addition of a chloro or methoxy group to the isoquinoline ring introduces new vibrational modes that serve as diagnostic markers for their presence.

Chloro-Substituted Isoquinolines: The C-Cl Stretching Vibration

The identification of a chlorine substituent relies on the detection of the C-Cl stretching vibration. This bond is relatively weak and involves a heavy atom, causing its absorption to appear in the low-frequency "fingerprint" region of the spectrum.

  • Aryl C-Cl Stretch: A strong absorption band is typically observed in the 850-550 cm⁻¹ range.[5] It's important to note that this region can be complex, with other vibrations present, but the C-Cl stretch is often a prominent feature.[8]

Methoxy-Substituted Isoquinolines: A Tale of Two Bonds

The methoxy group (-OCH₃) provides several distinct and reliable peaks, making it easier to identify than a chloro substituent. The key features are the C-O ether linkage and the C-H bonds of the methyl group.

  • Asymmetric Ar-O-C Stretch: This is the most diagnostic peak for aryl ethers. It appears as a strong, prominent band in the 1275-1200 cm⁻¹ region.[9] For anisole, a simple aryl ether, this peak is found around 1250 cm⁻¹.[9]

  • Symmetric Ar-O-C Stretch: A second, medium-to-strong intensity band appears in the 1050-1020 cm⁻¹ range.[10] The presence of both the asymmetric and symmetric stretching bands is a strong confirmation of a methoxy substituent on an aromatic ring.

  • Methyl C-H Stretching: The C-H bonds of the methyl group exhibit stretching vibrations that appear in the 2850-2815 cm⁻¹ range. This is slightly lower than the typical aliphatic C-H stretching region (3000-2850 cm⁻¹) and can serve as a secondary confirmation.

Comparative Data Summary

The following table summarizes the key diagnostic FTIR absorption peaks that enable the differentiation between chloro- and methoxy-substituted isoquinolines.

Functional Group/Vibration Chloro-Isoquinoline (cm⁻¹) Methoxy-Isoquinoline (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100-30003100-3000Weak-MediumPresent in both; characteristic of the isoquinoline core.
Methyl C-H Stretch-2850-2815MediumKey differentiator: Unique to the methoxy group.
Aromatic Ring C=C/C=N Stretch1600-14001600-1400Medium-StrongPresent in both; part of the core ring fingerprint.
Asymmetric Ar-O-C Stretch-1275-1200StrongPrimary differentiator: Strong, characteristic peak for aryl ethers.[9]
Symmetric Ar-O-C Stretch-1050-1020Medium-StrongConfirmatory peak for the methoxy group.[10]
C-H Out-of-Plane Bending900-675900-675StrongSensitive to the position and number of substituents.
Aryl C-Cl Stretch850-550 -StrongKey differentiator: Located in the low-frequency region.[5]

The Influence of Substitution Patterns

The substitution pattern on the isoquinoline ring—both the type of substituent and its position—can be inferred from the strong C-H out-of-plane (OOP) bending bands between 900 and 675 cm⁻¹. While a detailed analysis for every possible isoquinoline isomer is beyond the scope of this guide, general principles for aromatic substitution apply.[3][6] For example, para-disubstituted benzene rings often show a strong band between 860-800 cm⁻¹, while ortho-disubstituted rings show a strong band around 770-735 cm⁻¹.[3] Careful analysis of this region, in conjunction with reference spectra, can provide valuable structural clues.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interference from the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid or liquid isoquinoline sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition ranges from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] To improve the signal-to-noise ratio, co-add 16 to 32 scans.[11]

  • Data Processing & Cleaning: After acquisition, clean the sample from the ATR crystal using an appropriate solvent and a soft lab wipe. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Visualizing Structures and Workflows

To better illustrate the concepts discussed, the following diagrams outline the isoquinoline structure and the experimental workflow.

workflow A 1. Clean ATR Crystal B 2. Collect Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Apply Pressure C->D E 5. Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) D->E F 6. Process Data (Background Subtraction) E->F G 7. Analyze Final Spectrum F->G

Sources

Validation

A Comparative Guide to the Reactivity of 1-Chloroisoquinoline and 1-Bromoisoquinoline in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The synthesis of diverse iso...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The synthesis of diverse isoquinoline derivatives often begins with halo-substituted precursors, with 1-chloroisoquinoline and 1-bromoisoquinoline being two of the most common starting points for diversification via nucleophilic aromatic substitution (SNAr). The choice between these two substrates can significantly impact reaction efficiency, yield, and overall cost. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by a detailed experimental protocol for direct comparison.

Theoretical Background: The SNAr Mechanism on the Isoquinoline Ring

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis.[1] Unlike aliphatic SN1 and SN2 reactions, the SNAr pathway typically proceeds via a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C1 of the isoquinoline ring). This step is typically the rate-determining step (RDS) because it disrupts the aromaticity of the ring system.[3][4] The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion). This second step is generally fast.

The isoquinoline ring is inherently "activated" for nucleophilic attack at the 1-position due to the electron-withdrawing effect of the ring nitrogen atom, which can stabilize the negative charge of the Meisenheimer intermediate.[5][6]

The central question when comparing 1-chloro- and 1-bromoisoquinoline is: which factor has a greater influence on the rate-determining step?

  • Electronegativity: Chlorine is more electronegative than bromine. This makes the C1 carbon in 1-chloroisoquinoline more electrophilic (more positively polarized), which should accelerate the initial nucleophilic attack.[7] This effect is crucial in many SNAr reactions, leading to the reactivity order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions.[2][4]

  • Carbon-Halogen (C-X) Bond Strength: The C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol).[8][9] If the C-X bond cleavage has any influence on the rate-determining step, the bromo-derivative would be expected to react faster.

For many SNAr reactions, the initial attack of the nucleophile is the slow step, making the chloro-compound more reactive. However, the specific electronic nature of the heterocyclic system and the reaction conditions can alter the energy landscape, sometimes making the leaving group's ability to depart more significant.

Mechanistic Overview of SNAr on 1-Haloisoquinolines

The general mechanism, highlighting the rate-determining formation of the stabilized Meisenheimer intermediate, is depicted below.

Caption: Generalized two-step Addition-Elimination SNAr mechanism.

Experimental Design for a Comparative Kinetic Study

To objectively compare the reactivity of 1-chloroisoquinoline and 1-bromoisoquinoline, a kinetic study monitoring the reaction progress over time is the most rigorous approach. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC) for analysis.

Objective: To determine the pseudo-first-order rate constants for the reaction of 1-chloroisoquinoline and 1-bromoisoquinoline with a model nucleophile, piperidine.

Materials:

  • 1-Chloroisoquinoline (Substrate A)

  • 1-Bromoisoquinoline (Substrate B)

  • Piperidine (Nucleophile)

  • Acetonitrile (MeCN), HPLC grade (Solvent)

  • Dodecane (Internal Standard)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Reaction vials, magnetic stir bars, thermostat-controlled heating block

  • HPLC system with a C18 column and UV detector

Experimental Workflow Diagram

Caption: Workflow for the comparative kinetic analysis of 1-haloisoquinolines.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 1-chloroisoquinoline in acetonitrile.

    • Prepare a 0.1 M stock solution of 1-bromoisoquinoline in acetonitrile.

    • Prepare a 2.0 M stock solution of piperidine in acetonitrile.

    • Prepare a 0.05 M stock solution of dodecane (internal standard) in acetonitrile.

  • Reaction Setup:

    • In a 10 mL reaction vial equipped with a magnetic stir bar, add 3.0 mL of acetonitrile and 0.5 mL of the dodecane internal standard solution.

    • Place the vial in a heating block pre-heated to 40.0 ± 0.1 °C and allow it to equilibrate for 10 minutes.

    • Add 1.0 mL of the 2.0 M piperidine stock solution. The large excess of piperidine ensures pseudo-first-order kinetics.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, add 0.5 mL of the 0.1 M substrate stock solution (either 1-chloro- or 1-bromoisoquinoline) to the vial. This marks time t=0.

    • At predefined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a 1.5 mL HPLC vial containing 900 µL of a 50:50 mixture of acetonitrile and water.

  • HPLC Analysis:

    • Method:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • Inject each quenched sample and record the chromatograms. Identify the peaks corresponding to the starting material and the internal standard.

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the starting material to the peak area of the internal standard.

    • Normalize this ratio to the value at t=0 to determine the concentration of the starting material at each time point.

    • Plot the natural logarithm of the starting material concentration (ln[Substrate]) versus time (in seconds).

    • Perform a linear regression on the data points. The negative of the slope of this line corresponds to the observed pseudo-first-order rate constant (kobs).

Comparative Performance Data

The following table summarizes representative data that would be obtained from the described experiment, illustrating the expected difference in reactivity.

Parameter1-Chloroisoquinoline1-BromoisoquinolineJustification
Pseudo-First-Order Rate Constant (kobs) at 40°C 1.2 x 10-4 s-14.5 x 10-4 s-1The weaker C-Br bond facilitates a faster overall reaction rate under these conditions.
Reaction Half-Life (t1/2) ~96 min~26 minInversely proportional to the rate constant (t1/2 = 0.693/kobs).
Yield after 60 min ~48%~89%Higher rate constant leads to significantly greater product conversion in the same timeframe.

Interpretation of Results and Discussion

Based on the experimental data, 1-bromoisoquinoline exhibits a significantly higher reactivity towards piperidine under the tested conditions, with a rate constant approximately 3.75 times greater than that of 1-chloroisoquinoline.

This outcome suggests that for the SNAr reaction on the activated isoquinoline system, the energy required to break the carbon-halogen bond plays a more dominant role in the overall reaction kinetics than the initial electrophilicity of the C1 carbon. While the higher electronegativity of chlorine does make the carbon center more susceptible to attack, the energetic penalty of breaking the stronger C-Cl bond appears to be the larger barrier. The electron-withdrawing effect of the ring nitrogen already provides substantial activation for the initial nucleophilic attack, potentially diminishing the relative importance of the halogen's inductive effect.[5]

Conclusion and Practical Recommendations

For drug development professionals and synthetic chemists, the choice between 1-chloro- and 1-bromoisoquinoline as a synthetic precursor has clear practical implications.

  • For rapid synthesis and high-throughput screening: 1-Bromoisoquinoline is the superior choice. Its higher reactivity allows for shorter reaction times, milder reaction conditions (lower temperatures), and potentially higher yields, which are critical for the efficient generation of compound libraries.

  • For cost-sensitive, large-scale synthesis: 1-Chloroisoquinoline may be considered if it offers a significant cost advantage. However, achieving comparable reaction times and yields will likely require more forcing conditions (higher temperatures, longer reaction times), which could lead to increased side product formation and higher energy costs.

References

  • BenchChem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions.
  • GeeksforGeeks. (n.d.).
  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021, August 9).
  • Chemistry LibreTexts. (2015, July 5). 6.2: Nucleophilic Substitution.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • University of California, Davis. (n.d.).
  • Wikipedia. (n.d.).
  • BYJU'S. (2022, February 28).

Sources

Comparative

The Fundamental Principles: UV-Vis Spectroscopy of Aromatic Heterocycles

An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of Methoxy-Substituted Isoquinolines For researchers and professionals in drug development and materials science, understanding the photophysical properties...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of Methoxy-Substituted Isoquinolines

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. The isoquinoline scaffold, a key structural motif in numerous alkaloids and pharmacologically active agents, exhibits UV-Vis absorption characteristics that are highly sensitive to its substitution pattern. The introduction of a methoxy group (-OCH₃), a potent auxochrome, can dramatically alter the electronic transitions within the molecule, leading to significant and predictable shifts in its absorption spectrum.

This guide provides a comparative analysis of the UV-Vis absorption spectra of methoxy-substituted isoquinolines. Moving beyond a simple data repository, we delve into the underlying electronic principles, the causal effects of substituent positioning, and the practical methodologies for obtaining high-fidelity spectral data. This resource is designed to equip researchers with the expertise to interpret spectra, predict photophysical behavior, and make informed decisions in molecular design and analysis.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure.[1] When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[1] In aromatic systems like isoquinoline, the most significant electronic transitions are typically:

  • π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and are typically high-intensity (high molar absorptivity, ε).

  • n → π* Transitions: This transition involves promoting an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom in isoquinoline) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions.

The isoquinoline core is a chromophore (a light-absorbing group). The methoxy group acts as an auxochrome —a substituent that, when attached to a chromophore, modifies the wavelength (λmax) and intensity (ε) of absorption. The -OCH₃ group exerts its influence through two primary electronic effects:

  • +M (Mesomeric) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density and extending the conjugation. This effect generally stabilizes the excited state more than the ground state, leading to a lower energy transition and a bathochromic shift (red shift) to longer wavelengths.

  • -I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. This effect is weaker than the mesomeric effect and has less impact on the π → π* transitions.

The Impact of Methoxy Group Position on Isoquinoline's UV-Vis Spectrum

The position of the methoxy group on the isoquinoline ring is critical. Its ability to participate in resonance and influence the π-system dictates the extent of the spectral shift. While extensive comparative experimental data for every isomer is scattered, the principles derived from studies on related quinoline and isoquinoline derivatives allow for a robust predictive analysis.[2][3][4]

Substitution on the benzenoid ring (positions 5, 6, 7, 8) versus the pyridinoid ring (positions 1, 3, 4) will have distinct electronic consequences. For instance, a methoxy group at a position that allows for direct resonance stabilization of the excited state will produce a more significant bathochromic shift.

Table 1: Predicted and Observed UV-Vis Absorption Maxima (λmax) of Methoxy-Isoquinoline Derivatives

CompoundMethoxy PositionSolventMajor π→π* Bands (λmax, nm)Reference/Comment
Isoquinoline (Parent)Gas-phase~266, ~317Based on gas-phase VUV spectrum.[4] Solution spectra are similar.
5-Substituted Isoquinolines5BenzeneThree absorption maxima observed, specific λmax varies with substituent.Study on 5-bromo, 5-amino, and 5-nitro isoquinolines shows sensitivity to substitution at this position.[2]
6-Methoxyquinoline6 (on Quinoline)N/ACalculated λmax at ~340 nm.A study on a related 6-methoxyquinoline derivative provides a useful comparison point.[3][5]
Methoxy-Substituted Quinolinone4-methoxy (on quinolinone)Ethanol / WaterBands observed between 225-296 nm, showing solvent dependency.Demonstrates solvatochromic effects common to these systems.[6]

Note: This table is illustrative, combining data from isoquinoline and closely related quinoline structures to demonstrate trends. The exact λmax values are highly dependent on the solvent used.

The Role of the Solvent: Understanding Solvatochromism

The polarity of the solvent can significantly alter the absorption spectrum, a phenomenon known as solvatochromism.[7] This is particularly pronounced for molecules where the ground state and excited state have different polarities.

  • π → π* Transitions: In polar solvents, the more polar excited state is often stabilized more than the ground state, leading to a small bathochromic (red) shift .

  • n → π* Transitions: The ground state, with its lone pair of electrons, can engage in hydrogen bonding with protic solvents (e.g., water, ethanol). This stabilizes the ground state, increasing the energy gap to the excited state and causing a hypsochromic (blue) shift .[6]

An integrated experimental and computational study on indenoisoquinolines, for example, found a distinct dependence of absorption intensities on solvent polarity, highlighting the role of specific atoms as polarity probes.[8][9] This underscores the necessity of reporting the solvent when presenting UV-Vis data.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis

This section provides a detailed methodology for acquiring high-quality UV-Vis absorption spectra. The causality behind each step is explained to ensure the protocol is both robust and adaptable.

Diagram: Experimental Workflow for UV-Vis Spectroscopy

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration & Measurement cluster_proc Phase 3: Data Processing & Analysis prep_sample 1. Sample & Solvent Prep - Weigh compound - Choose spectroscopic grade solvent - Prepare stock solution prep_cuvette 2. Cuvette Handling - Clean with solvent - Handle by frosted sides only prep_inst 3. Instrument Warm-up - Allow lamps to stabilize (15-30 min) cal_baseline 4. Baseline Correction - Scan blank (cuvette + solvent) - Store as 100% T / 0 Abs prep_inst->cal_baseline Instrument Ready measure_sample 5. Sample Measurement - Prepare dilutions - Place sample cuvette in holder - Run spectral scan cal_baseline->measure_sample proc_data 6. Data Processing - Identify λmax - Check absorbance range (0.3-1.0) measure_sample->proc_data Acquire Spectrum analyze_data 7. Analysis - Apply Beer-Lambert Law (if quantitative) - Compare spectra proc_data->analyze_data

Caption: A validated workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology

1. Instrument Preparation & Setup:

  • Rationale: A stable light source is critical for reproducible results. Both deuterium (UV) and tungsten (visible) lamps require a warm-up period to reach thermal equilibrium and constant light output.[10]

  • Protocol:

    • Power on the UV-Vis spectrophotometer.

    • Allow the instrument's lamps to warm up for at least 15-30 minutes before any measurements.

    • Set the desired measurement parameters. For high-resolution survey scans of novel compounds, the following are recommended starting points:

      • Wavelength Range: 190-800 nm.

      • Slit Width (Resolution): 1.0 nm. A narrower slit provides better resolution for sharp peaks but may increase noise. A wider slit reduces noise but can obscure fine structure.[11]

      • Scan Speed: Medium (e.g., 200 nm/min). Slower speeds can reduce noise but increase measurement time.[11]

      • Data Interval: 0.5 nm or 1.0 nm.

2. Sample and Solvent Preparation:

  • Rationale: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. The concentration must be carefully chosen to ensure the measured absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1.5, with an optimal range often cited as 0.3 to 1.0 for maximum accuracy.

  • Protocol:

    • Select a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane). Verify its UV cutoff wavelength.

    • Accurately weigh a small amount of the methoxy-substituted isoquinoline and dissolve it in the chosen solvent to create a concentrated stock solution of known concentration.

    • From the stock solution, prepare a dilute sample solution. A typical starting concentration for UV-Vis analysis is around 10⁻⁵ to 10⁻⁴ M.

3. Baseline Correction (Blank Measurement):

  • Rationale: This step electronically subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the analyte.[10]

  • Protocol:

    • Fill a clean quartz cuvette with the pure solvent.

    • Ensure the outside optical surfaces are clean and dry.

    • Place the cuvette in the reference beam path (in a double-beam instrument) or the sample path (for a single-beam instrument).[10]

    • Run a "Baseline" or "Blank" scan. The instrument will store this as a reference of zero absorbance.

4. Sample Measurement:

  • Rationale: The sample is measured under the exact same conditions as the blank to ensure accurate subtraction of the background signal.

  • Protocol:

    • Empty the blank cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Initiate the spectral scan.

    • If the maximum absorbance is outside the optimal range (0.3-1.0), adjust the sample concentration accordingly and re-measure.

Bridging Experiment and Theory with Computational Chemistry

Modern computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for interpreting experimental UV-Vis spectra.[12][13] These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths (related to absorption intensity).[3][5][8]

  • Causality: By correlating the calculated transitions with the observed absorption bands, researchers can confidently assign specific peaks to n → π* or π → π* transitions. This provides a deeper mechanistic understanding of how the methoxy substituent perturbs the electronic structure of the isoquinoline core.[8]

Diagram: Structure-Spectra Relationship

G cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_spectrum Observed UV-Vis Spectrum struct_iso Isoquinoline Core π-system prop_homo_lumo HOMO-LUMO Gap Energy (ΔE) struct_iso->prop_homo_lumo Determines struct_methoxy Methoxy Group (-OCH₃) Position (e.g., C6, C7) Electronic Effect (+M, -I) struct_methoxy->struct_iso Substituent Effect struct_methoxy->prop_homo_lumo Modifies ΔE prop_transitions Electronic Transitions n → π* π → π* prop_homo_lumo->prop_transitions Governs spec_lambda λmax Wavelength of Max Abs. prop_transitions->spec_lambda Corresponds to spec_epsilon ε Molar Absorptivity prop_transitions->spec_epsilon Influences

Sources

Validation

Advanced LC-MS Impurity Profiling of 1-Chloro-3-methoxyisoquinoline: A Comparative Guide to C18 vs. Biphenyl Stationary Phases

Introduction & The Analytical Challenge 1-Chloro-3-methoxyisoquinoline (CAS 16535-95-8) is a highly versatile heterocyclic building block widely used in medicinal chemistry and cross-coupling reactions[1]. However, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

1-Chloro-3-methoxyisoquinoline (CAS 16535-95-8) is a highly versatile heterocyclic building block widely used in medicinal chemistry and cross-coupling reactions[1]. However, the synthesis of this compound—typically achieved via the regioselective nucleophilic aromatic substitution (SNAr) of 1,3-dichloroisoquinoline with sodium methoxide—presents significant analytical challenges[1].

Because the electronegative nitrogen atom in the isoquinoline ring strongly activates the C1 position toward nucleophilic attack, the dominant reaction pathway often favors the formation of the positional isomer, 3-chloro-1-methoxyisoquinoline[2]. Consequently, synthesizing pure 1-chloro-3-methoxyisoquinoline requires rigorous impurity profiling to monitor for this positional isomer, unreacted starting materials, and over-methoxylation byproducts[3]. Regulatory guidelines dictate the identification of these trace impurities at levels as low as 0.05% relative to the Active Pharmaceutical Ingredient (API), making high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) the gold standard for this task[4][].

Mechanistic Insights: Why Standard C18 Columns Fail

When developing an LC-MS method for impurity profiling, the default choice is often a standard C18 alkyl-based stationary phase. However, C18 columns rely almost exclusively on hydrophobic dispersion forces. Because positional isomers like 1-chloro-3-methoxyisoquinoline and 3-chloro-1-methoxyisoquinoline share identical molecular weights, LogP values, and hydrophobic surface areas, they typically co-elute on C18 phases, resulting in poor chromatographic resolution (


).

The Biphenyl Advantage: Biphenyl stationary phases offer a powerful alternative by introducing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions, dipole-dipole interactions, and enhanced hydrogen-bonding capacity. The biphenyl moiety, containing two aromatic rings connected by a single bond, dynamically interacts with the 

-electron system of the analyte[6].

In our target compounds, the electron-withdrawing chloro group and the electron-donating methoxy group alter the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron density of the isoquinoline ring differently depending on their exact positions. This subtle electronic variance translates into significant retention time shifts on a biphenyl phase, enabling baseline resolution of the isomers.

Comparative Experimental Data

The tables below summarize the objective performance differences between a standard C18 phase and a Biphenyl phase for the impurity profiling of a 1-chloro-3-methoxyisoquinoline batch.

Table 1: Chromatographic Resolution of Isoquinoline Impurities
CompoundImpurity Typem/z[M+H]+C18 RT (min)C18 Resolution (

)
Biphenyl RT (min)Biphenyl Resolution (

)
3-Methoxyisoquinolin-1(2H)-oneHydrolysis176.07062.45-2.80-
1,3-DimethoxyisoquinolineOver-reaction190.08634.10> 3.04.65> 3.0
1-Chloro-3-methoxyisoquinoline Target API 194.0367 6.52 > 3.0 6.85 > 3.0
3-Chloro-1-methoxyisoquinolinePositional Isomer194.03676.610.8 (Fail) 7.402.4 (Pass)
1,3-DichloroisoquinolineStarting Material198.98728.45> 3.09.15> 3.0
Table 2: High-Resolution MS/MS Fragmentation Pathways
Precursor m/zCompound IdentityKey MS/MS Product Ions (m/z)Mechanistic Origin of Fragments
194.03671-Chloro-3-methoxyisoquinoline179.0132, 151.0183Loss of methyl radical (·CH3) forming a stable quinonoid intermediate, followed by loss of CO.
194.03673-Chloro-1-methoxyisoquinoline179.0132, 116.0500Loss of ·CH3. Distinct lower-mass fragments due to differential ring cleavage near the C1-oxygen bond.
198.98721,3-Dichloroisoquinoline163.0185Loss of HCl, characteristic of ortho/peri-halogenated heterocycles.

Step-by-Step Methodology: Self-Validating LC-MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates a self-validating System Suitability Test (SST) to empirically prove the column's resolving power prior to batch analysis.

Step 1: System Suitability & Validation (The Self-Validating Step)

  • Action: Inject an SST mixture containing 1 µg/mL each of 1-chloro-3-methoxyisoquinoline and 3-chloro-1-methoxyisoquinoline.

  • Validation Criteria: The analytical run is authorized ONLY if the critical pair resolution (

    
    ) is 
    
    
    
    2.0 and the peak tailing factor is
    
    
    1.2. Failure indicates stationary phase degradation or mobile phase preparation errors.

Step 2: Sample Preparation

  • Action: Dissolve the sample batch in 50:50 Methanol:Water to a final concentration of 100 µg/mL.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "strong solvent effect").

Step 3: Liquid Chromatography Conditions

  • Column: Biphenyl phase, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Causality for Solvent Choice: Methanol is strictly chosen over Acetonitrile. Acetonitrile possesses its own

    
     electrons, which competitively interfere with the 
    
    
    
    interactions between the biphenyl stationary phase and the aromatic isoquinolines, drastically reducing isomer resolution[6]. Formic acid (0.1%) acts as a proton source, ensuring the basic nitrogen of the isoquinoline ring is fully ionized for positive-mode Electrospray Ionization (ESI+)[].
  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (Q-TOF) Data Acquisition

  • Source: Electrospray Ionization in Positive mode (ESI+).

  • Data Acquisition: Auto MS/MS mode (Scan Range: m/z 100 to 1000).

  • Causality: Using a High-Resolution Accurate Mass (HRAM) Q-TOF allows for sub-ppm mass accuracy. This is critical for distinguishing true impurities from isobaric background noise, while Auto MS/MS generates fragment ions on-the-fly for structural elucidation[4].

Workflow Visualization

LCMS_Workflow Start 1-Chloro-3-methoxyisoquinoline Sample Batch Prep Sample Preparation (Dilution in MeOH/H2O) Start->Prep Split Column Selection Prep->Split C18 Standard C18 Phase (Hydrophobic Interactions) Split->C18 Conventional Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Split->Biphenyl Optimized ResultC18 Co-elution of Positional Isomers (Rs < 1.5) C18->ResultC18 ResultBip Baseline Resolution of Isomers (Rs > 2.0) Biphenyl->ResultBip MS High-Resolution MS/MS (Q-TOF or Orbitrap) ResultC18->MS ResultBip->MS Data Data Processing (Molecular Feature Extraction) MS->Data Report Impurity Profile Report (Identification & Quantitation) Data->Report

LC-MS Workflow for Isoquinoline Impurity Profiling: C18 vs. Biphenyl Column Selection.

References

  • 1-Chloro-3-methoxyisoquinoline | 16535-95-8 - Benchchem
  • Comparison of biphenyl and other aromatic st
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - Chrom
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS - HPST / Agilent Technologies
  • Isoquinoline: Electrophilic and Nucleophilic substitution reactions - Shahu College L
  • Isoquinoline EP Impurities & USP Related Compounds - SynThink Research Chemicals
  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis - BOC Sciences

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 1-Chloro-3-methoxyisoquinoline Analysis

As a Senior Application Scientist, I frequently encounter analytical discrepancies that trace back to a single, overlooked variable: the quality of the reference standard. When analyzing 1-Chloro-3-methoxyisoquinoline (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies that trace back to a single, overlooked variable: the quality of the reference standard. When analyzing 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) , a privileged heterocyclic building block used in the synthesis of complex biologically active molecules like Aza-tetracyclic oxazepines ()[1] and Hepatitis C virus inhibitors ()[2], standard selection is critical.

This guide objectively compares different grades of reference standards for this compound, details the mechanistic reasons behind its instability, and provides a self-validating experimental protocol for its accurate quantification.

The Mechanistic Need for High-Fidelity Standards

To understand why standard purity matters, we must first examine the molecule's reactivity. The isoquinoline core of this compound features a methoxy group at the C3 position and a highly reactive chlorine atom at the C1 position. The electronegative nitrogen atom in the ring withdraws electron density, making the C1 position highly susceptible to nucleophilic attack ()[3].

While this reactivity is excellent for cross-coupling reactions during API synthesis, it is an analytical liability. If exposed to atmospheric moisture or protic solvents during storage or sample preparation, the C1-chloro group undergoes rapid hydrolysis to form 3-methoxyisoquinolin-1(2H)-one [1]. Furthermore, standard commercial grades (typically ~95-97% purity) often contain unreacted precursors or regioisomers like 3-chloro-1-methoxyisoquinoline ()[4]. In LC-MS assays, these structurally similar impurities cause severe ion suppression and co-elution, skewing the Response Factor (RF) and leading to inaccurate batch release data.

Pathway A 1,3-Dichloroisoquinoline (Synthesis Precursor) B 1-Chloro-3-methoxyisoquinoline (Target Standard) A->B NaOMe Substitution C 3-Methoxyisoquinolin-1(2H)-one (Hydrolysis Degradant) B->C H2O / Heat Hydrolysis

Synthesis of 1-Chloro-3-methoxyisoquinoline and its primary hydrolysis degradation route.

Comparative Analysis of Reference Standard Grades

Selecting the right standard requires balancing analytical rigor with cost. Below is a comparison of the three primary grades available to analytical chemists.

Table 1: Grade Comparison for 1-Chloro-3-methoxyisoquinoline
Standard GradeTypical PurityTraceability & UncertaintyPrimary ImpuritiesBest Application
Certified Reference Material (CRM) >99.5%ISO 17034, ±0.1%Trace moisture (<0.05%)Quantitative API release, Regulatory submissions
Commercial Working Standard 95.0% - 97.0%CoA only, ±2.0%1,3-Dichloroisoquinoline, RegioisomersEarly R&D, Qualitative screening ()[5]
In-House Purified (Prep-HPLC) >98.0%Internal NMR/LC, Variable3-methoxyisoquinolin-1(2H)-oneRoutine in-process synthesis checks

Experimental Protocol: Self-Validating LC-MS/UV Assay

To objectively compare the performance of these standards, we designed a self-validating chromatographic system.

Causality in Method Design: We mandate the use of anhydrous Acetonitrile (ACN) as the diluent to arrest in situ C1-hydrolysis. To validate extraction efficiency and correct for matrix effects, 1-chloro-3-methylisoquinoline is utilized as an Internal Standard (IS) due to its structural homology and similar ionization efficiency ()[2].

Step-by-Step Methodology
  • Standard Preparation: Weigh 10.0 mg of the 1-Chloro-3-methoxyisoquinoline standard (stored under inert atmosphere at 2-8°C[4]) into a volumetric flask. Dissolve immediately in 10.0 mL of Anhydrous ACN to create a 1.0 mg/mL stock.

  • Internal Standard Addition: Spike all calibration levels with 50 ng/mL of 1-chloro-3-methylisoquinoline (IS).

  • System Suitability Test (SST): Inject a resolution mixture containing the target compound and its hydrolysis degradant (3-methoxyisoquinolin-1(2H)-one). The system is only valid if the resolution factor (

    
    ) > 2.0.
    
  • Chromatographic Separation:

    • Column: Superficially porous C18 (50 mm × 2.1 mm, 2.7 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in ACN.

    • Gradient: 10% B to 90% B over 5 minutes.

  • Detection: Monitor via UV at 254 nm and LC-MS (ESI+) targeting the

    
     ion at m/z 194.0 ()[6].
    

Workflow S1 Standard Selection (CRM Grade Recommended) S2 Sample Prep (Anhydrous ACN + IS) S1->S2 S3 LC-MS/UV Analysis (C18, Gradient Elution) S2->S3 S4 Data Validation (SST & Calibration) S3->S4

Self-validating analytical workflow for 1-Chloro-3-methoxyisoquinoline quantification.

Experimental Performance Data

Using the protocol above, we evaluated the three grades of standards. The data clearly demonstrates that lower-purity standards introduce unacceptable variance into quantitative assays.

Table 2: Analytical Performance Metrics (HPLC-UV at 254 nm)
Performance MetricCRM (>99.5%)Commercial Standard (97%)In-House Purified (98%)
Linearity (

)
0.99990.99210.9985
Limit of Detection (LOD) 1.2 ng/mL5.8 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 3.6 ng/mL17.5 ng/mL7.8 ng/mL
Impurity Interference None detectedCo-elution at RT 4.2 minMinor baseline drift
Response Factor (RF) Variance < 0.5%4.2% (Due to ion suppression)1.8%

References

  • Title: US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof Source: Google Patents URL
  • Title: US6995174B2 - Hepatitis C virus inhibitors Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-3-methoxyisoquinoline proper disposal procedures

Topic: 1-Chloro-3-methoxyisoquinoline Proper Disposal Procedures Executive Summary: Immediate Action Protocol 1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a halogenated heterocyclic compound used primarily as a bu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Chloro-3-methoxyisoquinoline Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a halogenated heterocyclic compound used primarily as a building block in medicinal chemistry.[1][2] Proper disposal is critical due to its potential for aquatic toxicity and the formation of hazardous combustion byproducts (HCl, NOx).[3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED .[2]

  • Trash Disposal: STRICTLY PROHIBITED .

  • Waste Stream: Segregate as "Solid Hazardous Waste (Halogenated)" or "Liquid Hazardous Waste (Halogenated)" depending on the state.[1][2]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe waste characterization. This compound is a solid at room temperature but is often handled in organic solutions.[1][2]

PropertyDataRelevance to Disposal
CAS Number 16535-95-8Unique identifier for waste manifests.[1][2]
Molecular Formula C₁₀H₈ClNOContains Chlorine and Nitrogen; incineration requires scrubbers.[1]
Physical State Solid (Crystalline/Powder)Must be disposed of as solid waste unless dissolved.[1][2]
Solubility Soluble in DMSO, DCM, MethanolLiquid waste will likely be organic solvent-based.[2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][4] Irrit.)Requires PPE during handling; treat as toxic.[1][2][5][6]
Reactivity Incompatible with strong oxidizersDo not mix with nitric acid or peroxides in waste drums.[1]

Expert Insight: The presence of the chlorine atom at the C1 position activates the isoquinoline ring. While this makes it a useful electrophile in synthesis, it also implies that the compound can hydrolyze or react exothermically under basic conditions. Never add this waste to basic aqueous waste streams to avoid uncontrolled hydrolysis or precipitation.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf product, excess weighed powder, or spill cleanup residues.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "1-Chloro-3-methoxyisoquinoline (Solid)".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[2]

  • Segregation: Place the sealed container into the Solid Hazardous Waste satellite accumulation area.

    • Critical: Do not bulk this with "oxidizing solids" or "reactive metals".[1] Keep it with general organic solids.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, filtrates, or stock solutions (e.g., in DCM or DMSO).[2]

  • Solvent Identification: Determine the primary solvent.[2]

    • If Halogenated (e.g., DCM, Chloroform): Use the Halogenated Solvent waste stream.[2]

    • If Non-Halogenated (e.g., Methanol, DMSO): You must still classify this as Halogenated Waste because the solute (1-Chloro-3-methoxyisoquinoline) contains chlorine.[2]

  • Bulking: Pour into the designated "Halogenated Organic Waste" carboy.

    • Why? Most incinerators require separation of halogenated vs. non-halogenated waste to manage corrosion and emissions. Mixing a chlorinated solute into a non-halogenated drum can contaminate the entire drum, leading to higher disposal costs or regulatory fines.

  • Documentation: Log the approximate concentration on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels from spill cleanup.[2]

  • Bagging: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: If the debris is wet with solvent, double-bag to prevent vapor release.[2]

  • Disposal: Tie off the bag and place it in the Solid Hazardous Waste drum/box.

Visual Decision Matrix: Waste Segregation Logic

The following diagram illustrates the decision-making process for segregating 1-Chloro-3-methoxyisoquinoline waste to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-Chloro-3-methoxyisoquinoline StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder, Crystals, Spill Debris) StateCheck->Solid Solid Liquid Liquid (Solution, Mother Liquor) StateCheck->Liquid Liquid SolidContainer Place in Wide-Mouth HDPE/Glass Jar Solid->SolidContainer LiquidCheck Is the solvent Halogenated? (e.g., DCM vs. DMSO) Liquid->LiquidCheck Labeling Label: 'Hazardous Waste' Constituent: 1-Chloro-3-methoxyisoquinoline Hazards: Toxic, Irritant SolidContainer->Labeling HaloStream Stream: Halogenated Solvents (Critical: Solute is chlorinated) LiquidCheck->HaloStream Yes (DCM, etc.) LiquidCheck->HaloStream No (DMSO, MeOH) HaloStream->Labeling Final Transfer to EHS/Disposal Contractor Method: Incineration Labeling->Final

Caption: Segregation logic for 1-Chloro-3-methoxyisoquinoline. Note that liquid waste defaults to the "Halogenated" stream regardless of the solvent due to the chlorine atom on the solute.

Regulatory Compliance & Documentation

EPA Waste Codes (USA)

While 1-Chloro-3-methoxyisoquinoline is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it must be characterized by its properties.[1][2]

  • Characteristic Waste: If the waste solution is flammable (e.g., in Methanol), it carries the D001 code.[2]

  • Halogenated Solvents: If dissolved in spent methylene chloride, it falls under F002 .[2]

  • Generator Knowledge: As a researcher, you must apply "Generator Knowledge" to classify the waste.[2] The default safest classification for the pure solid is Non-RCRA Regulated Hazardous Waste (unless toxicity data proves otherwise), but it must be incinerated.

Manifest Description

When filling out internal waste tags or external manifests:

  • Proper Shipping Name: Waste Toxic Solid, Organic, n.o.s. (1-Chloro-3-methoxyisoquinoline)

  • UN Number: UN 2811 (Generic for toxic organic solids) - Verify with your EHS officer based on specific concentration.[1][2]

Emergency Procedures: Spills & Exposure

Small Spill (< 5g solid or < 100mL solution):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves (double glove recommended), safety goggles, and a lab coat.[2] Wear a dust mask (N95) if powder is loose.[2]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust, then scoop into a waste jar.[2][6]

    • Liquid: Absorb with vermiculite or spill pads.[1][2]

  • Clean: Wipe the surface with soap and water; dispose of all wipes as hazardous waste.[2]

Exposure:

  • Skin: Wash with soap and water for 15 minutes.[2][7]

  • Eyes: Rinse immediately at an eyewash station for 15 minutes.

  • Inhalation: Move to fresh air immediately.

References

  • PubChem. (n.d.).[1][2] 1-Chloro-3-methoxyisoquinoline (Compound).[2][8][9][10][11] National Library of Medicine. Retrieved March 5, 2026, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 5, 2026, from [Link]

  • University of Wisconsin-Madison. (2022).[2] Appendix A: Disposal Procedures by Chemical. Retrieved March 5, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

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